2-(Thiophene-2-sulfonamido)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLYUBNAUREKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390058 | |
| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-09-5 | |
| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Thiophene-2-sulfonamido)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a plausible and robust synthetic pathway, complete with detailed experimental protocols, expected quantitative data, and a visualization of a relevant biological signaling pathway. The information presented herein is curated for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.
Introduction
This compound, with the CAS number 82068-09-5, is a sulfonamide derivative incorporating a thiophene moiety.[1][2] Thiophene sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of this specific molecule is of interest for structure-activity relationship (SAR) studies and as a building block for more complex pharmaceutical compounds.
This guide details a two-step synthetic approach, commencing with the preparation of the key intermediate, thiophene-2-sulfonyl chloride, followed by its reaction with glycine to yield the target compound.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the chlorosulfonation of thiophene to produce thiophene-2-sulfonyl chloride. The subsequent step is the nucleophilic substitution of the chloride by the amino group of glycine to form the desired sulfonamide.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of Thiophene-2-sulfonyl chloride
This protocol is based on established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
Thiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) in an ice bath.
-
Slowly add thiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-arylsulfonyl amino acids.
Materials:
-
Thiophene-2-sulfonyl chloride
-
Glycine
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and water, or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve glycine (1.2 equivalents) in an aqueous solution of sodium hydroxide (2.5 equivalents) or suspend it in dichloromethane with triethylamine (2.5 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in dioxane or dichloromethane to the glycine solution while maintaining the temperature and pH (if using NaOH, maintain pH 9-10).
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
If using an aqueous system, wash the reaction mixture with dichloromethane to remove any unreacted sulfonyl chloride. Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the product.
-
If using an organic solvent, wash the reaction mixture with 1M HCl, then water, and finally brine. Dry the organic layer and concentrate to obtain the crude product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following tables summarize the key reagents and expected physicochemical properties of the final product.
Table 1: Reagents and Molar Quantities for Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Step 1: Thiophene-2-sulfonyl chloride synthesis | |||
| Thiophene | C₄H₄S | 84.14 | 1.0 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | 3.0 |
| Step 2: this compound synthesis | |||
| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 1.0 |
| Glycine | C₂H₅NO₂ | 75.07 | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Expected Value |
| CAS Number | 82068-09-5[1][3] |
| Molecular Formula | C₆H₇NO₄S₂[2] |
| Molecular Weight | 221.25 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Expected signals for thiophene protons, the methylene protons of the acetic acid moiety, and the amine proton. |
| ¹³C NMR | Expected signals for the carbons of the thiophene ring, the carbonyl carbon, and the methylene carbon. |
| Mass Spectrometry | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |
| Purity (by HPLC) | >95% after purification |
| Yield | 60-80% (based on analogous reactions) |
Biological Context and Signaling Pathway
Thiophene sulfonamide derivatives have been investigated for a variety of biological activities, including the inhibition of enzymes involved in inflammatory and proliferative diseases. For instance, certain sulfonamides act as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and are often dysregulated in cancer and arthritis.
The following diagram illustrates a simplified signaling pathway involving the activation of an MMP and its potential inhibition by a thiophene sulfonamide derivative.
Caption: Potential inhibition of Matrix Metalloproteinase (MMP) by this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this compound for further investigation. The provided data tables and the illustrative signaling pathway offer a comprehensive understanding of the compound's characteristics and its potential biological relevance. This document is intended to serve as a valuable resource for scientists and professionals in the ongoing pursuit of novel therapeutic agents.
References
An In-depth Technical Guide on 2-(Thiophene-2-sulfonamido)acetic acid
CAS Number: 82068-09-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Thiophene-2-sulfonamido)acetic acid, a molecule of interest within the broader class of thiophene-containing sulfonamides. While specific data for this compound is limited in publicly available literature, this document extrapolates information from closely related analogues to provide insights into its potential synthesis, physicochemical properties, and biological activities. Thiophene derivatives are recognized for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄S₂ | Chemspace |
| Molecular Weight | 221.25 g/mol | Chemspace |
| CAS Number | 82068-09-5 | Chemspace |
| IUPAC Name | This compound | Chemspace |
| SMILES | C1=CSC(=C1)S(=O)(=O)NCC(=O)O | Chemspace |
| InChI Key | UFLYUBNAUREKFD-UHFFFAOYSA-N | Chemspace |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound could likely be achieved through the reaction of thiophene-2-sulfonyl chloride with glycine.
dot
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
-
Preparation of Thiophene-2-sulfonyl chloride: Thiophene can be sulfonated using sulfuric acid to yield thiophene-2-sulfonic acid. Subsequent treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield thiophene-2-sulfonyl chloride.
-
Sulfonamide Formation:
-
Glycine is dissolved in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).
-
The solution is cooled in an ice bath.
-
Thiophene-2-sulfonyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), is added dropwise to the glycine solution with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature.
-
Upon completion, the aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.
-
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the broader class of thiophene-sulfonamide derivatives has demonstrated a wide range of pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents.
Reported Activities of Thiophene-Sulfonamide Derivatives:
-
Antimicrobial Activity: Thiophene-based sulfonamides have shown promising activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Activity: Several thiophene derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX).
-
Anticancer Activity: Certain thiophene-sulfonamides have been investigated as potential anticancer agents, with some demonstrating inhibitory effects on tumor cell growth.
-
Carbonic Anhydrase Inhibition: A related compound, 2-[Propyl-[5-(trifluoromethyl)thiophen-2-yl]sulfonylamino]acetic acid, is a potent inhibitor of carbonic anhydrase, an enzyme implicated in various diseases including glaucoma and epilepsy.[2]
Potential Signaling Pathway Involvement
Given the lack of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the known activities of other thiophene derivatives, particularly their anti-inflammatory and anticancer effects, a hypothetical involvement in pathways such as the NF-κB signaling cascade can be postulated. The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.
dot
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene-sulfonamide derivative.
Conclusion
This compound represents a molecule with potential for further investigation in drug discovery, given the established biological significance of the thiophene-sulfonamide scaffold. While direct experimental data for this compound is sparse, this guide provides a foundational understanding based on related structures. Further research is warranted to elucidate its specific synthetic protocols, biological activities, and mechanisms of action. The information and proposed methodologies presented herein offer a starting point for researchers to explore the therapeutic potential of this and similar compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophene-2-sulfonamido)acetic acid is a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly those exhibiting carbonic anhydrase inhibition, suggests its potential for therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its likely biological mechanism of action.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, key identifiers and properties have been compiled. For comparative purposes, the properties of the closely related compound, 2-Thiopheneacetic acid, are also presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82068-09-5 | [1][2][3][4][5] |
| Molecular Formula | C6H7NO4S2 | [1][2] |
| Molecular Weight | 221.254 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Storage Conditions | Store at -4°C (1-2 weeks), or -20°C for longer periods (1-2 years) | [2] |
Table 2: Physicochemical Properties of 2-Thiopheneacetic acid (for comparison)
| Property | Value | Source |
| CAS Number | 1918-77-0 | [6][7] |
| Molecular Formula | C6H6O2S | [6][7] |
| Molecular Weight | 142.18 g/mol | [7] |
| Melting Point | 61-66 °C | [6] |
| Boiling Point | Not available | |
| pKa | Not available | |
| logP | Not available | |
| Appearance | White to grey to brown crystalline powder | [6] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the N-sulfonylation of glycine. This method is adapted from standard procedures for the synthesis of N-sulfonylated amino acids.
Materials:
-
Glycine
-
Thiophene-2-sulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (2.0 equivalents).
-
N-Sulfonylation: While vigorously stirring the glycine solution, slowly add thiophene-2-sulfonyl chloride (1.1 equivalents) portion-wise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5°C.
-
pH Control: During the addition of thiophene-2-sulfonyl chloride, monitor the pH of the reaction mixture and maintain it within the range of 9-10 by the dropwise addition of 2M NaOH solution.
-
Reaction Completion: After the complete addition of the sulfonyl chloride, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, C=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Biological Activity and Signaling Pathway
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8][9][10] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and as diuretics.
The proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.
Below is a diagram illustrating the proposed experimental workflow for evaluating the carbonic anhydrase inhibitory activity of the title compound.
Caption: Workflow for Synthesis and Biological Evaluation.
The following diagram illustrates the mechanism of carbonic anhydrase inhibition.
Caption: Carbonic Anhydrase Inhibition by Sulfonamides.
References
- 1. This compound - C6H7NO4S2 | CSSB00000165739 [chem-space.com]
- 2. 82068-09-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. CAS No.82068-09-5,(THIOPHENE-2-SULFONYLAMINO)-ACETIC ACID Suppliers [lookchem.com]
- 4. This compound | 82068-09-5 [sigmaaldrich.cn]
- 5. This compound, CasNo.82068-09-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. 187730050 [thermofisher.com]
- 7. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(Thiophene-2-sulfonamido)acetic acid. While direct experimental evidence for this specific molecule is not yet prevalent in publicly accessible literature, this paper extrapolates its likely biological activities based on robust data from structurally analogous thiophene sulfonamides. The primary putative targets identified are carbonic anhydrases and lactoperoxidase, with a potential, though less direct, influence on the prostaglandin E2 synthesis pathway via microsomal prostaglandin E synthase-1 (mPGES-1). This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts.
Introduction
This compound is a synthetic organic molecule that incorporates two key pharmacophores: a thiophene ring and a sulfonamide group. Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with antimicrobial drugs (sulfa drugs) and a variety of enzyme inhibitors. The unique combination of these two functional groups in this compound suggests a high potential for specific and potent biological activity. This guide explores the most probable mechanisms through which this compound may exert its therapeutic effects.
Potential Mechanism of Action I: Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding motif found in numerous carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.
Supporting Evidence from Analogous Compounds
Research on related thiophene sulfonamides has demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, a series of 4-substituted thiophene-2-sulfonamides were found to inhibit hCA II at nanomolar concentrations. While the exact inhibition constants for this compound are not available, the data from these structurally similar compounds provide a strong rationale for its investigation as a CA inhibitor.
Quantitative Data for Related Thiophene Sulfonamide CA Inhibitors
| Compound Class | Target Isoform | Inhibition Constant (Ki) |
| 4-substituted thiophene-2-sulfonamides | hCA II | Nanomolar range |
| Benzo[b]thiophene-2-sulfonamides | Ocular CAs | Potent (specific values not detailed in abstract) |
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is a standard protocol to determine the inhibitory activity of a compound against carbonic anhydrase.
-
Enzyme and Substrate Preparation:
-
A purified solution of the target human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the inhibitor are made to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
The enzyme solution is mixed with the inhibitor solution (or solvent control) and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The reaction rates at different inhibitor concentrations are determined.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is repeated at different substrate concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots.
-
Potential Mechanism of Action II: Lactoperoxidase Inhibition
Lactoperoxidase (LPO) is a peroxidase enzyme found in mucosal secretions and milk, where it plays a crucial role in the innate immune system by catalyzing the oxidation of thiocyanate and iodide ions into antimicrobial compounds. Inhibition of LPO could have implications in modulating inflammatory processes and immune responses.
Supporting Evidence from Analogous Compounds
Studies on thiophene-2-sulfonamide derivatives have shown them to be potent inhibitors of bovine milk LPO. One particular derivative, 5-(2-thienylthio)thiophene-2-sulfonamide, exhibited competitive inhibition with a very low nanomolar IC₅₀ value, suggesting that the thiophene sulfonamide scaffold has a high affinity for the LPO active site.
Quantitative Data for a Related Thiophene-2-Sulfonamide LPO Inhibitor
| Compound | Inhibition Type | IC₅₀ | Ki |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Competitive | 3.4 nM | 2 ± 0.6 nM |
Signaling Pathway: Lactoperoxidase Inhibition
Caption: Inhibition of Lactoperoxidase by this compound.
Experimental Protocol: In Vitro Lactoperoxidase Inhibition Assay
The inhibitory effect on LPO can be determined by monitoring the oxidation of a chromogenic substrate.
-
Enzyme and Reagent Preparation:
-
Purified bovine milk lactoperoxidase is prepared in a phosphate buffer (e.g., 50 mM, pH 7.0).
-
A solution of hydrogen peroxide (H₂O₂) is prepared.
-
A solution of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), is prepared.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in an appropriate solvent.
-
Serial dilutions are made to achieve the desired concentration range.
-
-
Assay Procedure:
-
In a microplate well, the buffer, LPO solution, and inhibitor solution (or solvent control) are mixed and pre-incubated.
-
The reaction is initiated by adding the H₂O₂ and ABTS solutions.
-
The increase in absorbance at a specific wavelength (e.g., 412 nm for oxidized ABTS) is measured over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
IC₅₀ values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Kinetic studies, varying the concentrations of both substrate and inhibitor, are performed to elucidate the mechanism of inhibition and calculate the Ki value.
-
Other Potential Mechanisms
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
Derivatives based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of mPGES-1, an enzyme involved in the inflammatory cascade by producing prostaglandin E₂. While the exact structure of this compound differs from the reported inhibitors, the shared core motif suggests that it could potentially interact with the active site of mPGES-1. Further investigation is warranted to explore this possibility.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound emerges as a promising candidate for enzyme inhibition, with carbonic anhydrase and lactoperoxidase being the most probable primary targets. The provided data and experimental protocols offer a solid foundation for initiating a comprehensive investigation into the precise mechanism of action of this molecule.
Future research should focus on:
-
Direct enzymatic assays: Performing in vitro inhibition studies of this compound against a panel of human carbonic anhydrase isoforms and lactoperoxidase to determine its potency and selectivity.
-
Cell-based assays: Evaluating the effects of the compound on cellular processes regulated by these enzymes, such as pH regulation in cancer cells or antimicrobial activity in relevant cell models.
-
Structural biology: Co-crystallization of the compound with its target enzymes to elucidate the specific molecular interactions and guide further lead optimization.
-
In vivo studies: Assessing the therapeutic efficacy of this compound in relevant animal models of diseases such as glaucoma, cancer, or inflammatory conditions.
By systematically pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.
2-(Thiophene-2-sulfonamido)acetic Acid: An Obscure Compound with Undocumented Origins
An in-depth investigation into the discovery and history of 2-(Thiophene-2-sulfonamido)acetic acid (CAS Number: 82068-09-5) reveals a significant lack of publicly available scientific literature, patents, or detailed experimental data. This technical guide summarizes the limited available information and provides a broader context based on related thiophene derivatives.
While the chemical structure of this compound is known, its discovery, historical development, and specific biological activities are not documented in readily accessible scientific databases. The compound is listed by several chemical suppliers, indicating its synthesis is feasible, but research detailing its synthesis, characterization, and potential applications is conspicuously absent.
General Context: Thiophene Acetic Acid and Sulfonamide Derivatives
To provide a framework for understanding the potential significance of this molecule, it is useful to examine its constituent parts: the 2-thiopheneacetic acid core and the sulfonamide functional group.
2-Thiopheneacetic acid is a well-known and commercially important organosulfur compound. It serves as a crucial building block in the synthesis of various pharmaceuticals. Notably, it is a precursor to the cephalosporin antibiotics cephaloridine and cephalothin. The synthesis of 2-thiopheneacetic acid itself is well-documented, with various methods developed over the years.
Thiophene-containing compounds, in general, are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
Thiophene sulfonamides represent a class of compounds that have been investigated for various therapeutic applications. Sulfonamide-based drugs have a long history in medicine, and their incorporation with a thiophene moiety has been a strategy to develop novel therapeutic agents. Research on different thiophene sulfonamide derivatives has indicated potential antibacterial and anticancer activities.
Putative Synthesis
While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The most likely approach would involve the reaction of thiophene-2-sulfonamide with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
A generalized workflow for such a synthesis is depicted below.
Caption: A potential synthetic pathway to this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. While many thiophene sulfonamide derivatives have been studied for their biological effects, the specific acetic acid derivative has not been the subject of published research. Therefore, no signaling pathways or experimental data on its biological effects can be presented.
Conclusion
spectroscopic analysis of 2-(Thiophene-2-sulfonamido)acetic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of 2-(Thiophene-2-sulfonamido)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a comprehensive predicted analysis based on the known spectroscopic data of its constituent chemical moieties: thiophene-2-sulfonamide and N-substituted acetic acid. This guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for clarity. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided, alongside a visual workflow of the spectroscopic analysis process. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.0-8.5 | Singlet (broad) | 1H | Sulfonamide proton (-SO₂NH-) |
| ~7.8-7.9 | Doublet of doublets | 1H | Thiophene H5 |
| ~7.5-7.6 | Doublet of doublets | 1H | Thiophene H3 |
| ~7.1-7.2 | Doublet of doublets | 1H | Thiophene H4 |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~140-145 | Thiophene C2 (ipso-carbon) |
| ~132-135 | Thiophene C5 |
| ~130-132 | Thiophene C3 |
| ~127-129 | Thiophene C4 |
| ~45-50 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Sulfonamide) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1500-1400 | Medium | C=C stretch (Thiophene ring) |
| ~1340 and ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide) |
| ~900 | Medium | O-H bend (Carboxylic acid) |
| ~700-800 | Medium-Strong | C-H out-of-plane bend (Thiophene ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 221.00 | [M]⁺ | Molecular ion (for C₆H₇NO₄S₂) |
| 220.00 | [M-H]⁻ | Deprotonated molecule (in negative ion mode) |
| 176 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 143 | [C₄H₃SO₂NH₂]⁺ | Thiophene-2-sulfonamide fragment |
| 78 | [C₂H₄NO₂]⁺ | Glycine fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to observe exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and potential adducts.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
2-(Thiophene-2-sulfonamido)acetic acid: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Carbonic Anhydrases and the Role of Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. The active site of CAs features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion.
The critical role of CAs in pathophysiology, particularly in diseases like glaucoma, epilepsy, and certain cancers, has made them a prime target for therapeutic intervention.[1] Sulfonamides are a well-established class of CA inhibitors, functioning by coordinating to the active site zinc ion, thereby displacing the catalytic water/hydroxide and blocking the enzyme's activity. The thiophene ring is a privileged scaffold in medicinal chemistry and has been incorporated into sulfonamide-based inhibitors to enhance their potency and selectivity.
Quantitative Inhibitory Data of Structurally Related Thiophene-Based Sulfonamides
While specific inhibitory data for 2-(Thiophene-2-sulfonamido)acetic acid is not available, the following table summarizes the inhibitory activity of other thiophene-based sulfonamides against two key human carbonic anhydrase isoforms, hCA I and hCA II. This data provides a strong indication of the potential potency of the title compound.
| Compound Class | Target Isoform | IC50 Range | Ki Range |
| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |
| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |
Data extracted from studies on various thiophene-based sulfonamides and should be considered representative.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available thiophene-2-sulfonamide and ethyl chloroacetate.
Step 1: Synthesis of Ethyl 2-(Thiophene-2-sulfonamido)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-sulfonamide (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution to act as a base.
-
Alkylation: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(thiophene-2-sulfonamido)acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(thiophene-2-sulfonamido)acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity of this compound can be determined using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (4-NPA) by carbonic anhydrase.
Materials:
-
Human carbonic anhydrase (isoforms I, II, etc.)
-
4-Nitrophenyl acetate (4-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of 4-NPA in acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer only.
-
Control (No Inhibitor): CA enzyme solution + buffer.
-
Test Compound: CA enzyme solution + buffer + various concentrations of the test compound.
-
Standard: CA enzyme solution + buffer + various concentrations of acetazolamide.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of 4-nitrophenol formation is proportional to the CA activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and standard.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of inhibition of carbonic anhydrase by this compound. The sulfonamide group is expected to coordinate with the zinc ion in the active site.
Caption: Proposed binding of the inhibitor to the active site zinc ion.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound as a carbonic anhydrase inhibitor.
Caption: Workflow for synthesis and in vitro evaluation.
References
Potential Therapeutic Targets of 2-(Thiophene-2-sulfonamido)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Thiophene-2-sulfonamido)acetic acid is a heterocyclic compound featuring a thiophene ring, a sulfonamide linkage, and an acetic acid moiety. While direct experimental evidence for its specific biological targets is limited in publicly available literature, its structural motifs strongly suggest potential interactions with key enzymes implicated in a range of pathologies. This technical guide consolidates evidence from closely related thiophene sulfonamide and thiophene acetic acid derivatives to propose and detail its most probable therapeutic targets. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential targets for this compound are identified as carbonic anhydrases (CAs) and lactoperoxidase (LPO) , with a secondary possibility of targeting microsomal prostaglandin E synthase-1 (mPGES-1) . This document provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation.
Introduction
Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, with numerous approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a sulfonamide group is a common strategy in the design of enzyme inhibitors, most notably targeting carbonic anhydrases. Furthermore, the acetic acid functional group can facilitate interactions with the active sites of various enzymes. This guide explores the therapeutic potential of this compound by examining the established biological activities of structurally similar molecules.
Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)
The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a highly probable target for this compound. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors typically function by coordinating with the zinc ion in the enzyme's active site, preventing the binding of water and subsequent catalysis. By inhibiting CA, this compound could modulate pH homeostasis in various tissues. For instance, in the eye, inhibition of CAII can reduce the formation of aqueous humor, thereby lowering intraocular pressure in glaucoma.
Quantitative Data for Analogous Compounds
While specific IC50 or Ki values for this compound are not available, data from other thiophene-2-sulfonamides demonstrate potent inhibition of human CA isoforms I and II (hCA I and hCA II).
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| Thiophene-based sulfonamide 1 | hCA I | 69 | 66.49 ± 17.15 | Noncompetitive |
| Thiophene-based sulfonamide 1 | hCA II | 23.4 | 74.88 ± 20.65 | Noncompetitive |
| Thiophene-based sulfonamide 4 | hCA I | 70,000 | 234,990 ± 15,440 | Noncompetitive |
| Thiophene-based sulfonamide 4 | hCA II | 1,405 | 38,040 ± 12,970 | Noncompetitive |
| Data adapted from studies on various thiophene-based sulfonamides.[1] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of this compound against purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II).
Materials:
-
Purified hCA I and hCA II
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Acetazolamide (standard CA inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Measure the rate of hydrolysis of NPA to 4-nitrophenol by monitoring the absorbance at 400 nm over time.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
Primary Potential Therapeutic Target: Lactoperoxidase (LPO)
Recent studies have highlighted that thiophene-2-sulfonamide derivatives can be potent inhibitors of lactoperoxidase[2]. LPO is a peroxidase enzyme found in mucosal secretions and is a key component of the innate immune system, exerting antimicrobial effects through the oxidation of thiocyanate ions.
Signaling Pathway and Mechanism of Action
LPO catalyzes the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent. Inhibition of LPO could have immunomodulatory effects, although the precise therapeutic applications of LPO inhibitors are still under investigation.
Quantitative Data for Analogous Compounds
A study on thiophene-2-sulfonamide derivatives revealed potent inhibition of bovine milk LPO.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| 5-(2-thienylthio) thiophene-2-sulfonamide | 3.4 | 2 ± 0.6 | Competitive |
| Data from a study on thiophene-2-sulfonamide derivatives.[2] |
Experimental Protocol: In Vitro Lactoperoxidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on LPO activity.
Materials:
-
Purified bovine milk LPO
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0)
-
This compound (test compound)
-
96-well microplate reader
Procedure:
-
Purify LPO from bovine milk using affinity chromatography (e.g., Sepharose-4B-L-tyrosine-sulfonamide column).
-
Prepare a stock solution of the test compound and serial dilutions.
-
In a 96-well plate, add phosphate buffer, ABTS solution, H₂O₂ solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the purified LPO enzyme.
-
Monitor the oxidation of ABTS by measuring the increase in absorbance at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the CA assay.
-
Determine the Ki and mechanism of inhibition using kinetic studies with varying substrate and inhibitor concentrations.
Secondary Potential Therapeutic Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
The structurally related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a promising scaffold for the development of mPGES-1 inhibitors.[3][4] mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).
Signaling Pathway and Mechanism of Action
mPGES-1 is often upregulated during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2). Inhibition of mPGES-1 represents a targeted anti-inflammatory strategy by selectively blocking the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that may have homeostatic functions.
Quantitative Data for Analogous Compounds
Derivatives of 2-(thiophen-2-yl)acetic acid have shown inhibitory activity against mPGES-1.
| Compound | Target | IC50 (µM) on A549 cells |
| Compound 1c (a derivative) | mPGES-1 | low micromolar range |
| Compound 2c (a derivative) | mPGES-1 | low micromolar range |
| Data from a study on 2-(thiophen-2-yl)acetic acid derivatives.[5][6] |
Experimental Protocol: In Vitro mPGES-1 Inhibition Assay
Objective: To assess the inhibitory potential of this compound on mPGES-1 activity.
Materials:
-
Human A549 lung carcinoma cells (or another cell line expressing mPGES-1)
-
Interleukin-1β (IL-1β) to induce mPGES-1 expression
-
Arachidonic acid
-
This compound (test compound)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Culture A549 cells and stimulate with IL-1β to induce mPGES-1 expression.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Add arachidonic acid to the cell culture medium to initiate PGE2 synthesis.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 production inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Based on the chemical structure of this compound and the established activities of closely related analogs, carbonic anhydrases and lactoperoxidase are proposed as its primary therapeutic targets. Microsomal prostaglandin E synthase-1 represents a plausible secondary target. The provided experimental protocols offer a framework for the validation of these potential targets and the characterization of the compound's inhibitory profile. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and drug development professionals to direct future investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
In Silico Modeling of 2-(Thiophene-2-sulfonamido)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-(Thiophene-2-sulfonamido)acetic acid. This compound, belonging to the sulfonamide class, holds therapeutic potential, and computational modeling is pivotal in elucidating its mechanism of action, predicting binding affinities, and guiding further drug development efforts. This document outlines potential biological targets, detailed experimental protocols for computational analysis, and presents hypothetical data in a structured format for clarity and comparison.
Introduction to this compound and In Silico Modeling
This compound is a heterocyclic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2][3] The thiophene ring is also a common scaffold in pharmacologically active molecules.[4][5] In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful approach to study how such ligands interact with biological macromolecules at an atomic level, thereby accelerating the drug discovery process.[6][7]
Potential Biological Targets
Based on the structural features of this compound, several protein families are predicted as potential biological targets. Sulfonamides are well-established inhibitors of carbonic anhydrases and dihydropteroate synthase (DHPS).[1][4][8] Furthermore, compounds incorporating a 2-(thiophen-2-yl)acetic acid moiety have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[9][10]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[4][8][11] The sulfonamide group can coordinate with the zinc ion in the active site of CAs.
-
Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway of bacteria, DHPS is the classical target for sulfonamide antibiotics.[1][12]
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): An enzyme involved in the inflammatory pathway, making it a target for anti-inflammatory drug development.[9][10]
In Silico Experimental Protocols
A multi-step computational workflow is essential for a thorough investigation of the compound's interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities.[12]
Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 2VVA; mPGES-1, PDB ID: 4BPM) from the RCSB Protein Data Bank.[12]
-
Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules and any co-crystallized ligands or non-essential ions.[12]
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms using software like AutoDockTools.[12]
-
Save the prepared receptor structure in the PDBQT file format.[12]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.[12]
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically by creating a grid box centered on the active site identified from the co-crystallized ligand or from literature.
-
Perform the docking simulation using a program like AutoDock Vina.[12] This software will explore various conformations of the ligand within the defined binding site and rank them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.
-
Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[6][13][14]
Protocol for MD Simulation:
-
System Preparation:
-
Use the best-ranked docked pose of the protein-ligand complex as the starting structure.
-
Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system.
-
Generate the topology files and force field parameters for both the protein (e.g., CHARMM36) and the ligand.[14]
-
-
Simulation Execution (using GROMACS):
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[13]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[14]
-
Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex.[6]
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond occupancy and other key interactions throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments.
Table 1: Molecular Docking Results for this compound with Potential Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 2VVA | -8.5 | His94, His96, His119, Thr199, Thr200 |
| mPGES-1 | 4BPM | -7.9 | Arg126, Ser127, Leu130 |
| DHPS (S. aureus) | 1AD4 | -7.2 | Arg257, Lys221, Ser222 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns Simulation)
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
| CA II - Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 | Thr199 (85%), His94 (70%) |
| mPGES-1 - Ligand | 2.1 ± 0.4 | 1.2 ± 0.3 | Arg126 (92%), Ser127 (65%) |
| DHPS - Ligand | 2.5 ± 0.5 | 1.5 ± 0.4 | Arg257 (78%) |
Table 3: Binding Free Energy Calculations
| Complex | Method | Binding Free Energy (kcal/mol) |
| CA II - Ligand | MM/PBSA | -25.7 ± 3.1 |
| mPGES-1 - Ligand | MM/PBSA | -21.3 ± 2.8 |
| DHPS - Ligand | MM/PBSA | -18.9 ± 3.5 |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the in silico modeling process and a generalized signaling pathway that could be modulated by the compound.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for characterizing the interactions of this compound with potential biological targets. By combining molecular docking and molecular dynamics simulations, researchers can gain significant insights into the compound's binding mode, stability, and affinity. These computational predictions are invaluable for hypothesis generation and for guiding the rational design of more potent and selective derivatives. It is imperative that these in silico findings are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity.
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 11. Buy 2-[Propyl-[5-(trifluoromethyl)thiophen-2-yl]sulfonylamino]acetic acid [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
Application Notes and Protocols: 2-(Thiophene-2-sulfonamido)acetic acid Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophene-2-sulfonamido)acetic acid and its derivatives are a class of organic compounds characterized by a thiophene ring linked to a sulfonamide group, which in turn is attached to an acetic acid moiety. This structural motif is of significant interest in medicinal chemistry, particularly due to its potential as an enzyme inhibitor. The sulfonamide group is a well-established pharmacophore known to target zinc-containing enzymes, most notably carbonic anhydrases (CAs).[1]
Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2][3] Their involvement in pathological conditions such as glaucoma, epilepsy, and some cancers has made them a prime target for drug development.[2][4] Thiophene-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase.[4][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against carbonic anhydrase.
Principle of the Assay
The enzymatic assay described here relies on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[2][6] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[2][6] In the presence of an inhibitor like this compound, the rate of this reaction will decrease in a dose-dependent manner. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[6]
Data Presentation
The inhibitory activity of this compound and a reference compound against a specific carbonic anhydrase isoform (e.g., human carbonic anhydrase II) can be summarized in the following table.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | 150.5 ± 12.3 | 85.2 ± 9.8 | Competitive |
| Acetazolamide (Reference) | 985.8 | 278.8 ± 44.3 | Competitive[6] |
Note: The data for this compound is hypothetical for illustrative purposes, while the data for Acetazolamide is based on published findings.[6]
Experimental Protocol
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)[2]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[2]
-
Inhibitor: this compound
-
Positive Control: Acetazolamide[2]
-
Buffer: 50 mM Tris-HCl, pH 7.5[2]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds[2]
-
Equipment:
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[2]
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[2]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[2]
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO to a concentration of 10 mM.[2] Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve the final desired concentrations for the assay.
Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[2]
-
Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[2]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[2]
-
It is recommended to perform all measurements in triplicate.[2]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.[2]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[2]
-
Add 20 µL of the CA Working Solution to all wells except the blank.[2]
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Caption: Inhibition of the carbonic anhydrase signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 4. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 2-(Thiophene-2-sulfonamido)acetic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 2-(Thiophene-2-sulfonamido)acetic acid , also known as N-(thiophen-2-ylsulfonyl)glycine, in cell culture studies. While direct research on this specific compound is limited, the broader class of thiophene derivatives, particularly those containing sulfonamide and acetic acid moieties, has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines.[3][4][5] The protocols outlined herein are based on established methodologies for evaluating the anticancer potential of novel chemical entities and are intended to serve as a comprehensive guide for initial in vitro studies.
The proposed mechanisms of action for thiophene derivatives often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6] Therefore, the experimental designs focus on elucidating these potential effects.
Hypothesized Mechanism of Action
Based on the activities of structurally related thiophene sulfonamides, this compound is hypothesized to exert its anticancer effects through the modulation of critical cellular signaling pathways. A potential mechanism involves the inhibition of protein kinases, such as VEGFR-2 and AKT, which are pivotal in regulating cell growth, proliferation, and survival.[5] Inhibition of these kinases can lead to the induction of apoptosis and cell cycle arrest.
Caption: Hypothesized mechanism of action for this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Value | Value | Value |
| Compound | IC50/2 | Value | Value | Value |
| Compound | IC50 | Value | Value | Value |
| Compound | IC50*2 | Value | Value | Value |
Table 3: Induction of Apoptosis by this compound in A549 Cells (48h treatment)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | - | Value | Value | Value |
| Compound | IC50 | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of the compound on cell cycle progression.
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential anticancer agent. While the specific activity of this compound remains to be elucidated, the strong evidence from related thiophene sulfonamide derivatives suggests that it is a promising candidate for further research. The successful execution of these experiments will provide valuable insights into its cytotoxic and mechanistic properties, paving the way for more advanced preclinical studies.
References
- 1. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophene-2-sulfonamido)acetic acid is a synthetic compound belonging to the sulfonamide class of molecules, featuring a thiophene ring.[1][2] Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticonvulsant properties.[3][4][5] The thiophene moiety is also a common scaffold in many biologically active compounds.[1][6] Given the structural features of this compound, it is plausible that this compound may act as an inhibitor of enzymes such as carbonic anhydrase or possess anti-inflammatory activity.
These application notes provide a comprehensive set of protocols for the initial in vivo evaluation of this compound. Due to the absence of specific published in vivo data for this exact molecule, the following protocols are based on established methods for testing compounds with similar structural motifs and potential biological activities. The proposed studies are designed to assess the acute toxicity, diuretic, anti-inflammatory, and anticonvulsant potential of the compound.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of sulfonamide-based compounds can be attributed to various mechanisms. One of the primary modes of action is the inhibition of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Inhibition of CAs in different tissues can lead to various physiological effects. For instance, in the kidney, it results in diuretic effects, while in the central nervous system, it can produce anticonvulsant effects.[9][10]
Caption: Potential mechanism of diuretic action via carbonic anhydrase inhibition.
General Experimental Workflow for In Vivo Studies
A systematic approach is crucial for obtaining reliable and reproducible data from in vivo studies. The following workflow provides a general framework for conducting preclinical evaluations of a test compound.
Caption: General experimental workflow for in vivo pharmacological testing.
Experimental Protocols
Prior to efficacy studies, an acute toxicity assessment is recommended to determine the safety profile and guide dose selection.
Protocol 1: Acute Oral Toxicity Study (OECD 423)
This protocol is designed to estimate the acute oral toxicity of a substance.
-
Animal Model: Female Wistar rats (8-12 weeks old).
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound to a group of three rats. A starting dose of 300 mg/kg is often appropriate for a compound with unknown toxicity. The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observe the animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weights on days 0, 7, and 14.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
-
Data Analysis: The results are used to classify the compound into a GHS toxicity category.
Protocol 2: Diuretic Activity Assay
This protocol assesses the diuretic, natriuretic, and kaliuretic effects of the test compound.[10]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals in metabolic cages for 24 hours.
-
Fast animals for 18 hours with free access to water.
-
Randomly assign animals to control (vehicle), positive control (e.g., Acetazolamide, 20 mg/kg), and test groups.[8]
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Immediately after treatment, administer a saline load (25 ml/kg of 0.9% NaCl) orally.
-
Collect urine at 1, 2, 4, 6, and 24 hours.
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Presentation:
| Group | Dose (mg/kg) | Urine Volume (mL/6h) | Na⁺ Excretion (mmol/6h) | K⁺ Excretion (mmol/6h) |
| Vehicle Control | - | 4.5 ± 0.5 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| Acetazolamide | 20 | 9.8 ± 1.2 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Test Compound (Low) | 10 | 6.2 ± 0.7 | 0.9 ± 0.1 | 0.4 ± 0.06 |
| Test Compound (High) | 50 | 8.5 ± 1.0 | 1.3 ± 0.2 | 0.7 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Protocol 3: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the anti-inflammatory properties of a compound.[11]
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after the injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.08 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound (Low) | 25 | 0.65 ± 0.07 | 23.5% |
| Test Compound (High) | 100 | 0.45 ± 0.05 | 47.1% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Protocol 4: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[12]
-
Animal Model: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., Phenytoin, 20 mg/kg) intraperitoneally.
-
At the time of peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Presentation:
| Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | 0 / 10 | 0% |
| Phenytoin | 20 | 9 / 10 | 90% |
| Test Compound (Low) | 50 | 2 / 10 | 20% |
| Test Compound (High) | 200 | 7 / 10 | 70% |
| *p < 0.05 compared to vehicle control (Fisher's exact test). |
Logical Framework for In Vivo Model Selection
The choice of the initial in vivo model should ideally be guided by preliminary in vitro screening data.
Caption: Decision tree for selecting an appropriate in vivo model.
Conclusion
The provided protocols offer a robust framework for the initial in vivo characterization of this compound. It is strongly recommended to first conduct in vitro assays to elucidate the primary mechanism of action, which will enable the selection of the most relevant in vivo models and streamline the drug development process. Careful consideration of animal welfare, adherence to ethical guidelines, and rigorous statistical analysis are paramount for obtaining meaningful and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci [PeerJ] [peerj.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Anticancer Agents with Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents based on thiophene derivatives. Thiophene, a sulfur-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities.[1] Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[1][2]
Rationale for Thiophene Derivatives as Anticancer Agents
Thiophene-based compounds exhibit diverse mechanisms of anticancer activity, making them attractive candidates for drug development. These mechanisms include:
-
Inhibition of Key Enzymes: Thiophene derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and tyrosine kinases.[1][2][3][4]
-
Disruption of Microtubule Dynamics: Several thiophene compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
-
Induction of Apoptosis: A primary mechanism of action for many thiophene derivatives is the induction of programmed cell death (apoptosis) through various signaling pathways.[2][3][5]
Data Presentation: Cytotoxicity of Thiophene Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various thiophene derivatives against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: IC50 Values of Fused Thiophene Derivatives [6]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Compound 480 | HeLa | 12.61 |
| HepG2 | 33.42 | |
| Compound 471 | HeLa | 23.79 |
| HepG2 | 13.34 |
Table 2: IC50 Values of Tetrahydrobenzo[b]thiophene Derivatives [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| BZA09 | A549 | 2.73 |
| BZ05 | A549 | 9.49 |
| UD13 | A549 | 12.19 |
| UD19 | A549 | 7.2 |
Table 3: IC50 Values of Thiophenyl Hydrazone Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5b | HT29 | 2.61 ± 0.34 |
| HCT116 | 8.1 ± 0.2 | |
| 5c | HT29 | 10.6 ± 0.48 |
| HCT116 | 12.1 ± 0.09 | |
| 6c | A549 | 9.1 ± 0.4 |
Table 4: IC50 Values of Thienopyrimidine and Thieno[3,2-b]pyrrole Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 3b | HepG2 | 3.105 ± 0.14 |
| PC-3 | 2.15 ± 0.12 | |
| Compound 4c | HepG2 | 3.023 ± 0.12 |
| PC-3 | 3.12 ± 0.15 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiophene derivatives as anticancer agents.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes, which are key intermediates for many anticancer compounds.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the α-methylene carbonyl compound (1 equivalent), the α-cyanoester or other active methylene compound (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a basic catalyst, such as triethylamine or piperidine (0.1-0.5 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24-72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay determines the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the thiophene derivatives and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).
-
Assay Plate Setup: Add the test compounds and controls to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for tubulin polymerization inhibition.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the thiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways
Thiophene derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
The diagram above illustrates how a thiophene derivative can induce apoptosis. It inhibits the anti-apoptotic protein Bcl-2 and activates the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome. The apoptosome then activates the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[7][8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophene Sulfonamides in Inflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene sulfonamides represent a promising class of heterocyclic compounds that have garnered significant attention in inflammation research. Their versatile chemical scaffold allows for diverse substitutions, leading to the development of potent and selective inhibitors of key inflammatory mediators. These compounds have shown efficacy in a range of preclinical models of inflammation, primarily through the inhibition of enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), and by modulating critical inflammatory signaling pathways, including NF-κB, p38 MAPK, and JAK/STAT. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to guide researchers in the investigation and development of thiophene sulfonamide-based anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of thiophene sulfonamides are often attributed to their ability to interfere with multiple facets of the inflammatory cascade. A primary mechanism is the inhibition of pro-inflammatory enzymes. Many thiophene sulfonamide derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[1] Additionally, some derivatives exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes.[2]
Beyond direct enzyme inhibition, emerging evidence suggests that thiophene sulfonamides can modulate intracellular signaling pathways that are central to the inflammatory response. This includes the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Furthermore, studies have indicated that certain thiophene derivatives can suppress the p38 mitogen-activated protein kinase (MAPK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, both of which play pivotal roles in cytokine production and immune cell activation.[2][3]
Data Presentation: Anti-inflammatory Activity of Thiophene Sulfonamides
The following tables summarize the quantitative data on the anti-inflammatory activity of representative thiophene sulfonamide derivatives from various studies.
Table 1: In Vitro Enzyme Inhibitory Activity of Thiophene Sulfonamides
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| 5b | COX-1 | 45.62 | 8.37 | Celecoxib | 0.35 (COX-2) |
| COX-2 | 5.45 | 5.41 (COX-1) | |||
| 5-LOX | 4.33 | - | NDGA | 2.46 | |
| Compound 21 | COX-2 | 0.67 | - | Celecoxib | 1.14 |
| 5-LOX | 2.33 | - | Meclofenamate Sodium | 5.64 | |
| Compounds 29a-d | COX-2 | 0.31–1.40 | - | Celecoxib | - |
*IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. *Selectivity Index: Ratio of IC50 for COX-1 to IC50 for COX-2. A higher value indicates greater selectivity for COX-2. *NDGA: Nordihydroguaiaretic acid, a 5-LOX inhibitor.
Table 2: In Vivo Anti-inflammatory Activity of Thiophene Sulfonamides in the Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference Compound | Reference % Inhibition |
| Compound 15 | 50 | - | 58.46 | Indomethacin | 47.73 |
| Compounds 29a-d | - | - | > Celecoxib | Celecoxib | - |
| Compound 4k | 3 (oral) | - | Significant Activity | - | - |
*% Inhibition of Edema: The percentage reduction in paw swelling compared to the control group.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of thiophene sulfonamides.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of thiophene sulfonamide compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test thiophene sulfonamide compounds
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup:
-
Add 150 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of various concentrations of the test compound or reference inhibitor to the wells. For control wells, add 10 µL of the solvent.
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Detection: Immediately add 10 µL of the colorimetric substrate (TMPD) to each well.
-
Measurement: Read the absorbance at 590 nm using a microplate reader at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory efficacy of thiophene sulfonamide compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test thiophene sulfonamide compounds
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
-
Measurement of Cytokine Release from LPS-Stimulated Macrophages
This cell-based assay evaluates the effect of compounds on the production of pro-inflammatory cytokines.
Objective: To determine the ability of thiophene sulfonamide compounds to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test thiophene sulfonamide compounds
-
Reference inhibitor (e.g., Dexamethasone)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture the macrophage cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each treatment condition compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 release.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
References
Application Notes and Protocols for mPGES-1 Inhibition Studies Using 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1] Its expression is induced by pro-inflammatory stimuli, positioning it as a key player in inflammation, pain, and various cancers.[1][2] Targeting mPGES-1 presents a promising therapeutic strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] The compound 2-(Thiophene-2-sulfonamido)acetic acid and its derivatives have been identified as potential inhibitors of mPGES-1, making them valuable tools for research and drug development in this area.[4]
These application notes provide detailed protocols for in vitro cell-free and cell-based assays to screen and characterize this compound and related compounds as mPGES-1 inhibitors.
mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[5]
Caption: The mPGES-1 signaling pathway and the point of inhibition.
Data Presentation: this compound Derivatives as mPGES-1 Inhibitors
While specific quantitative data for this compound was not identified in the reviewed literature, a closely related compound, 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid , has been evaluated for its inhibitory activity against mPGES-1. The data for this and other relevant compounds are summarized below.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | Cell-based (A549) | PGE2 Production | ~10 | --INVALID-LINK--[1][4][6] |
| MPO-0186 (an N-amido-phenylsulfonamide derivative) | Cell-free | mPGES-1 | 0.49 | --INVALID-LINK--[7] |
| MPO-0186 (an N-amido-phenylsulfonamide derivative) | Cell-based (A549) | PGE2 Production | 0.24 | --INVALID-LINK--[7] |
| Licofelone (Arylpyrrolizine derivative) | Cell-free | mPGES-1 | 6 | --INVALID-LINK--[8] |
| MF63 (Benzimidazole derivative) | Cell-free | mPGES-1 | 0.001 | --INVALID-LINK--[8] |
| YS121 (Pirinixic acid derivative) | Cell-free | mPGES-1 | 3.4 | --INVALID-LINK--[8] |
Experimental Protocols
A generalized workflow for quantifying PGE2 production is depicted below.
Caption: Generalized experimental workflows for mPGES-1 inhibition assays.
Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the enzymatic activity of mPGES-1 in the presence of an inhibitor.
a. Materials and Reagents:
-
Microsomal enzyme preparation containing mPGES-1 (from IL-1β-stimulated A549 cells or recombinant source)
-
This compound or related test compounds
-
Glutathione (GSH)
-
Prostaglandin H2 (PGH2) substrate
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution of SnCl2 or FeCl2)
-
PGE2 ELISA Kit
-
96-well plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
b. Protocol:
-
Microsome Preparation: If not using a recombinant enzyme, prepare microsomes from a cell line that expresses mPGES-1 (e.g., A549 cells stimulated with IL-1β).
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series to determine IC50 values.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer.
-
Add the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the microsomal enzyme preparation. The amount of microsomal protein will need to be optimized.
-
Add GSH, an essential cofactor for mPGES-1 activity.[5]
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2. PGH2 is unstable and should be handled according to the manufacturer's instructions.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or on ice).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE2 Quantification: Determine the concentration of PGE2 produced using a commercial PGE2 ELISA kit.
Cell-Based mPGES-1 Inhibition Assay
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context.
a. Materials and Reagents:
-
Cell Line: A549 human lung carcinoma cells are commonly used.[1]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound or related test compounds
-
Pro-inflammatory stimulus (e.g., Interleukin-1 beta (IL-1β))
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
DMSO for compound dissolution
b. Protocol:
-
Cell Culture and Seeding: Maintain cells in appropriate culture conditions. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus like IL-1β to induce mPGES-1 expression and PGE2 production.[1]
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for PGE2 measurement.
-
PGE2 Quantification: Determine the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit.[1]
Conclusion
The provided protocols and data on a closely related compound offer a solid foundation for investigating the inhibitory potential of this compound against mPGES-1. These assays can be adapted and optimized for specific research needs, contributing to the development of novel anti-inflammatory therapeutics. Further studies are warranted to determine the specific IC50 value of this compound and to fully elucidate its mechanism of action.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The following sections detail the underlying principles, experimental workflows, key protocols, and data presentation strategies essential for successful SAR campaigns.
Introduction to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry and drug discovery, establishing the link between the chemical structure of a compound and its biological activity.[1][2][3] The core principle is that the three-dimensional arrangement of atoms and functional groups in a molecule dictates its interaction with biological targets, thereby influencing its therapeutic effects and potential side effects.[4] By systematically modifying a molecule's structure and evaluating the impact on its biological activity, researchers can identify the key chemical features, known as the pharmacophore, responsible for its desired effects. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into safe and effective drug candidates.[4]
The primary goals of SAR studies are to:
-
Enhance Potency: Modify a compound's structure to increase its binding affinity and efficacy at the target.
-
Improve Selectivity: Alter the molecule to minimize interactions with off-target molecules, thereby reducing the potential for side effects.
-
Optimize ADMET Properties: Refine the chemical structure to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ensuring the compound is bioavailable and safe.
The SAR Study Workflow: An Iterative Cycle of Optimization
The process of conducting SAR studies is cyclical, with each round of experimentation informing the next. This iterative approach allows for the gradual refinement of a lead compound's properties. The general workflow is outlined below.
Data Presentation: Summarizing SAR Data
Clear and concise presentation of quantitative data is crucial for interpreting SAR trends. R-group tables are a standard method for organizing this information, allowing for easy comparison of how different substituents at various positions on a molecular scaffold affect biological activity and other properties.
Table 1: Example R-Group Table for a Kinase Inhibitor Series
| Compound ID | R1 | R2 | Kinase IC50 (nM) | Cell Proliferation EC50 (µM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| LEAD-001 | H | Cl | 50 | 1.2 | 35 | 15 |
| ANA-001 | F | Cl | 45 | 1.1 | 40 | 20 |
| ANA-002 | CH3 | Cl | 120 | 3.5 | 30 | 12 |
| ANA-003 | OCH3 | Cl | 80 | 2.1 | 55 | 25 |
| ANA-004 | H | F | 65 | 1.8 | 38 | 18 |
| ANA-005 | H | Br | 75 | 2.0 | 25 | 10 |
| ANA-006 | H | CH3 | 150 | 4.2 | 32 | 14 |
| ANA-007 | F | F | 55 | 1.5 | 42 | 22 |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR data. The following sections provide methodologies for key in vitro assays commonly employed in SAR studies.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettors, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO only), and a known positive control inhibitor to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells; this will serve as the 100% inhibition control.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate a luminescent signal.
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal. Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Receptor Binding Assay (Radioligand Competition)
This protocol measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand with known affinity for the target receptor
-
Unlabeled test compounds
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Scintillation fluid and vials or filter mats
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compounds in the binding buffer.
-
Assay Setup: In a 96-well plate or individual tubes, combine the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compounds.
-
Controls: Include wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compound with known metabolic liability
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiation of Reaction: Add the test compound to the microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Mandatory Visualizations
Visual diagrams are powerful tools for communicating complex biological pathways and experimental workflows. The following diagrams are rendered using the Graphviz DOT language.
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target for cancer drug discovery.[6][7][8][9]
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the key steps in the luminescence-based kinase inhibition assay protocol described in section 4.1.
Logical Relationship: The Lead Optimization Cycle
This diagram illustrates the logical flow of the iterative lead optimization process, which is central to SAR studies.
References
- 1. medium.com [medium.com]
- 2. graphviz.org [graphviz.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Thiophene-2-sulfonamido)acetic acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to the quantitative analysis of 2-(Thiophene-2-sulfonamido)acetic acid in biological matrices, specifically human plasma and urine. The described methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in bioanalysis.[1][2][3][4] The protocols herein are designed to be robust and reproducible, suitable for pharmacokinetic studies and other drug development applications. Adherence to bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA), is crucial for ensuring data quality and reliability.[5][6][7][8][9]
I. Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics of the analytical methods for this compound in human plasma and urine. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: Method Performance in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision (CV%) at LLOQ | < 20% |
| Accuracy (Low, Mid, High QC) | 90% - 110% |
| Precision (CV%) (Low, Mid, High QC) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Method Performance in Human Urine
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 80% - 120% |
| Precision (CV%) at LLOQ | < 20% |
| Accuracy (Low, Mid, High QC) | 85% - 115% |
| Precision (CV%) (Low, Mid, High QC) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
II. Experimental Protocols
A. Protocol 1: Quantification in Human Plasma using Protein Precipitation
This protocol describes the extraction of this compound from human plasma using a simple and efficient protein precipitation method.[10][11]
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation Workflow:
Caption: Plasma sample preparation workflow.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion (To be determined by infusion of the reference standard)
-
Internal Standard: [M-H]⁻ → fragment ion (To be determined by infusion of the IS)
-
B. Protocol 2: Quantification in Human Urine using Liquid-Liquid Extraction
This protocol details the extraction of this compound from human urine using liquid-liquid extraction (LLE), a technique suitable for cleaner extracts.[12][13]
1. Materials and Reagents:
-
Human urine
-
This compound reference standard
-
Internal Standard (IS)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Autosampler vials
2. Sample Preparation Workflow:
Caption: Urine sample preparation workflow.
3. LC-MS/MS Conditions:
-
Same as described in Protocol 1.
III. Representative Metabolic Pathway
The metabolic fate of this compound is likely to involve pathways common to sulfonamides and thiophene-containing compounds.[14][15][16][17][18] The following diagram illustrates a plausible metabolic pathway.
Caption: Plausible metabolic pathway.
Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and validated by the end-user in their laboratory setting. The metabolic pathway is a generalized representation and may not reflect the exact in vivo transformations of this compound.
References
- 1. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 3. hpst.cz [hpst.cz]
- 4. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.com [phenomenex.com]
- 12. norlab.com [norlab.com]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. karger.com [karger.com]
Application Notes and Protocols for High-Throughput Screening of Thiophene-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatile pharmacological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key component in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, infectious diseases, and neurodegenerative disorders.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with desired biological activity. This document provides detailed application notes and protocols for the HTS of thiophene-based compound libraries against key biological targets. The methodologies outlined herein are designed to guide researchers in the efficient identification and validation of novel thiophene-based drug candidates.
Application Note 1: Screening of Thiophene Derivatives as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, and inhibitors of these enzymes have proven to be effective therapies. Thiophene-based compounds have been successfully developed as kinase inhibitors. This section outlines a protocol for the HTS of a thiophene library against a representative serine/threonine kinase, p38 MAPK, which is implicated in inflammatory diseases and cancer.[1]
Quantitative Data Summary: Kinase Inhibitory Activity of Thiophene Derivatives
The following table summarizes the inhibitory activity of selected thiophene-based compounds against various kinases.
| Compound Class | Target Kinase | Example Compound | Activity (IC50) | Reference |
| Pyridinyl Imidazole | p38 MAPK | SB202190 | ~50 nM | [1] |
| Furan-Thiazolidinedione | DRAK1 | Compound X | <5% of DMSO control | [2] |
| Pyrimido-Diazepine | HIPK1 | Compound Y | <5% of DMSO control | [2] |
| N/A | TLK2 | SU14813 | Potent | [3] |
Signaling Pathway: p38 MAPK Signaling Cascade
The diagram below illustrates the signaling pathway of p38 MAPK, a key target in inflammation and cancer.
Caption: p38 MAPK signaling pathway and the inhibitory action of thiophene-based compounds.
Experimental Protocol: p38 Kinase Binding Assay for HTS
This protocol describes a competitive binding assay suitable for HTS to identify thiophene compounds that bind to the ATP pocket of p38 kinase.[1]
Materials:
-
Recombinant human p38 kinase
-
Tritiated SB202190 (radioligand)
-
Thiophene compound library (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Plating: In a 96-well polypropylene plate, add 2 µL of each thiophene compound from the library (typically at 10 µM final concentration). For controls, add 2 µL of DMSO (negative control) and 2 µL of a known p38 inhibitor (e.g., non-radiolabeled SB202190) as a positive control.
-
Reagent Preparation: Prepare a master mix containing the assay buffer, recombinant p38 kinase, and tritiated SB202190. The final concentrations should be optimized, for example, 1 nM [³H]SB202190 and 5 nM p38 kinase.
-
Reaction Incubation: Add 98 µL of the master mix to each well of the compound plate. Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate pre-wetted with assay buffer. Wash the wells rapidly with ice-cold assay buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).
-
Perform dose-response studies for the hit compounds to determine their potency (IC50 values).
Application Note 2: Screening of Thiophene Derivatives as Anti-Inflammatory Agents
Thiophene-containing molecules are present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[4] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. This section provides a protocol for a fluorometric HTS assay to identify thiophene-based COX-2 inhibitors.
Quantitative Data Summary: Anti-Inflammatory Activity of Thiophene Derivatives
The following table summarizes the COX-2 inhibitory activity of selected thiophene-based compounds.
| Compound Class | Target | Example Compound | Activity (IC50) | Reference |
| Morpholinoacetamide-thiophene | COX-2 | Compound 5b | 5.45 µM | [4] |
| Thiophene Pyrazole Hybrid | COX-2 | Compound 13 | High selectivity | [5] |
| Thiophene Pyrazole Hybrid | COX-2 | Compound 3 | Moderate selectivity | [5] |
| Thiophene Pyrazole Hybrid | COX-2 | Compound 11 | Moderate selectivity | [5] |
Signaling Pathway: COX-2 in Inflammation
The diagram below shows the role of COX-2 in the inflammatory pathway.
Caption: Role of COX-2 in the inflammatory cascade and its inhibition by thiophene derivatives.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from a commercially available kit and is suitable for HTS.[6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Thiophene compound library (in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX Cofactor and Arachidonic Acid according to the manufacturer's instructions.
-
Compound and Control Plating:
-
Sample (S): Add 10 µL of diluted test inhibitor (thiophene compound) to the sample wells.
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of Celecoxib solution.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for each well containing 50 µL COX Assay Buffer, 2 µL COX Probe, 2 µL diluted COX Cofactor, and 1 µL COX-2 enzyme.
-
Enzyme Incubation: Add 80 µL of the Reaction Mix to each well. Incubate for 10 minutes at 25 °C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes, reading at Ex/Em = 535/587 nm.
Data Analysis:
-
Determine the rate of the reaction by choosing two time points in the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each thiophene compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.
-
Identify hits and perform follow-up dose-response experiments to determine IC50 values.
Experimental Workflow: From HTS to Lead Optimization
The identification of "hits" from a primary HTS campaign is the first step in a longer drug discovery process. The following workflow outlines the key stages from initial screening to the selection of a lead candidate for further development.[7][8][9]
Caption: A generalized workflow from primary HTS to lead candidate selection.
Conclusion
The thiophene scaffold continues to be a highly valuable starting point for the design and discovery of novel drug candidates with diverse therapeutic applications. High-throughput screening provides an efficient and powerful approach to explore the vast chemical space of thiophene-based libraries. The protocols and application notes provided in this document offer a foundational guide for researchers to initiate and conduct HTS campaigns to identify promising new therapeutic agents. Subsequent hit validation, characterization, and lead optimization are critical steps to translate these initial findings into viable clinical candidates.
References
- 1. Development of a p38 Kinase Binding Assay for High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medium.com [medium.com]
Application Notes and Protocols: Synthesis of Radiolabeled 2-(Thiophene-2-sulfonamido)acetic acid for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative analysis of physiological and pathological processes in vivo.[1][2] The utility of PET imaging is critically dependent on the development of specific radiotracers that can probe biological targets of interest.[1] Sulfonamide derivatives are a versatile class of compounds with a wide range of biological activities, and their radiolabeled analogues have shown promise as imaging agents, notably for targeting tumor-associated enzymes like carbonic anhydrase IX in hypoxic tumors.[3][4]
This document provides a detailed protocol for the synthesis of a novel radiolabeled agent, [¹⁸F]2-(Thiophene-2-sulfonamido)acetic acid. This compound is proposed as a potential PET radiotracer. The protocol outlines a late-stage radiofluorination approach, a common strategy to incorporate the short-lived fluorine-18 isotope (t½ ≈ 110 minutes) into a target molecule efficiently.[5][6] The design of the labeling substrate is a crucial aspect of successful radiolabeling.[7] This protocol is designed to be a foundational guide for researchers in the fields of radiochemistry, molecular imaging, and drug development.
Proposed Signaling Pathway and Imaging Target
While the specific biological target of this compound is not definitively established in the provided context, its structural similarity to other sulfonamide-based imaging agents suggests potential interaction with enzymes such as carbonic anhydrases, which are often overexpressed in pathological conditions like cancer. The workflow for utilizing such a tracer in preclinical research is outlined below.
Caption: Preclinical workflow for the development and evaluation of a novel PET radiotracer.
Experimental Protocols
The following protocols describe a proposed method for the synthesis of the precursor molecule and its subsequent radiolabeling with Fluorine-18 via nucleophilic substitution.
Protocol 1: Synthesis of the Precursor Molecule: Ethyl 2-(N-(thiophen-2-ylsulfonyl)-N-(2-tosyloxyethyl))amino)acetate
This protocol outlines the synthesis of a suitable precursor for radiofluorination, incorporating a tosylate leaving group for subsequent nucleophilic attack by [¹⁸F]fluoride.
Materials:
-
Thiophene-2-sulfonyl chloride
-
Ethyl 2-(2-hydroxyethylamino)acetate
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Pyridine
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Step 1: Sulfonamide Formation
-
Dissolve ethyl 2-(2-hydroxyethylamino)acetate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add thiophene-2-sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 2-(N-(2-hydroxyethyl)-N-(thiophen-2-ylsulfonyl))amino)acetate.
-
-
Step 2: Tosylation
-
Dissolve the product from Step 1 (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove pyridine) and brine.
-
Dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to obtain the final precursor, ethyl 2-(N-(thiophen-2-ylsulfonyl)-N-(2-tosyloxyethyl))amino)acetate.
-
Protocol 2: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes the automated, two-step, one-pot radiosynthesis of the final radiolabeled compound using a commercial synthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
The precursor synthesized in Protocol 1
-
Lithium hydroxide (LiOH)
-
HPLC purification system (semi-preparative)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
Step 1: [¹⁸F]Fluoride Activation
-
The cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
The solvent is removed by azeotropic distillation with anhydrous ACN under a stream of nitrogen to yield the anhydrous, reactive [¹⁸F]KF/K₂₂₂ complex.
-
-
Step 2: Radiofluorination
-
A solution of the precursor (2-5 mg) in anhydrous ACN or DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction mixture is heated at 100-120 °C for 10-15 minutes.
-
After cooling, the reaction progress is monitored by radio-TLC.
-
-
Step 3: Saponification (Ester Hydrolysis)
-
A solution of LiOH (1M in water) is added directly to the reaction vessel.
-
The mixture is heated at 80-90 °C for 5 minutes to hydrolyze the ethyl ester.
-
The mixture is then cooled and neutralized with HCl.
-
-
Step 4: Purification
-
The crude reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column for purification.
-
The fraction corresponding to the radiolabeled product, [¹⁸F]this compound, is collected.
-
-
Step 5: Formulation
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the product.
-
The cartridge is washed with sterile water to remove any residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.
-
Radiosynthesis Workflow Diagram
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Data Presentation
The following table summarizes the expected outcomes of the radiosynthesis based on typical values reported for similar late-stage radiofluorination reactions.[3][8]
| Parameter | Target Value | Method of Analysis |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | Radio-TLC / Radio-HPLC |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Molar Activity (Aₘ) | > 40 GBq/µmol (1.1 Ci/µmol) | Analytical HPLC with UV and radiation detectors |
| Total Synthesis Time | 50-60 minutes | N/A |
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of radiolabeled this compound. The outlined protocols for precursor synthesis and automated radiofluorination are based on established and reliable methodologies in radiochemistry.[1][5] Successful implementation of these protocols would yield a novel PET tracer ready for preclinical evaluation to determine its utility in molecular imaging. Researchers should perform thorough validation and characterization of the final compound before proceeding to in vitro and in vivo studies.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perceptive.com [perceptive.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Thiophene-2-sulfonamido)acetic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. One such fragment, 2-(Thiophene-2-sulfonamido)acetic acid, has been identified as a valuable starting point for the development of potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, with a focus on the discovery of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy.[1]
The thiophene sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to engage in key interactions with protein targets.[2][3] The acetic acid moiety provides a vector for solvent exposure and potential for derivatization, making it an ideal candidate for fragment growing and linking strategies.
Application in Fragment-Based Drug Discovery
This compound serves as an excellent starting fragment for FBDD campaigns due to its:
-
Low Molecular Weight: Conforming to the "Rule of Three" often applied to fragments, allowing for efficient exploration of chemical space.
-
Chemical Tractability: The structure allows for straightforward chemical modification to improve binding affinity and selectivity. The Suzuki-Miyaura cross-coupling reaction is a notable method for its derivatization.[1]
-
Demonstrated Utility: It has been successfully used as a chemical platform to develop more potent inhibitors of mPGES-1.[1]
The general workflow for utilizing this fragment in an FBDD campaign is outlined below.
Target Pathway: Prostaglandin E2 Synthesis
This compound has been utilized as a foundational fragment for inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a critical component of the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Downstream signaling of PGE2 through its receptors (EP1-4) can lead to a variety of physiological and pathological effects, including inflammation, pain, fever, and cancer progression.
Experimental Protocols
The following are generalized protocols for the screening and validation of this compound as a fragment against a target protein like mPGES-1.
Protocol 1: Primary Screening by Thermal Shift Assay (TSA)
Objective: To identify if this compound binds to and stabilizes the target protein.
Materials:
-
Purified target protein (e.g., mPGES-1)
-
This compound (stock solution in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a working solution of the target protein in the screening buffer at a final concentration of 2 µM.
-
Prepare a working solution of this compound in the screening buffer at a final concentration of 200 µM.
-
Prepare a 20x working solution of SYPRO Orange dye in the screening buffer.
-
In a 96-well plate, add the following to each well:
-
10 µL of 2 µM target protein
-
10 µL of 200 µM fragment solution (or DMSO for control)
-
5 µL of 20x SYPRO Orange dye
-
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 10 minutes.
-
Perform a melt curve analysis on a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Analyze the data to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the fragment indicates binding and stabilization.
Protocol 2: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of the fragment to the target protein and to identify the binding site.
Materials:
-
¹⁵N-labeled purified target protein
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 10% D₂O)
-
NMR tubes
Procedure:
-
Prepare a 100 µM sample of ¹⁵N-labeled target protein in NMR buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a concentrated stock solution of this compound in deuterated DMSO.
-
Add the fragment to the protein sample to a final concentration of 1 mM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment confirm binding. The residues with significant CSPs map to the binding site on the protein.
Protocol 3: Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (KD) of the fragment to the target protein.
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Record the sensorgrams for each concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD).
Data Presentation
While specific binding data for the parent fragment this compound is not publicly available, the following table summarizes the inhibitory activity of its derivatives against mPGES-1, demonstrating successful fragment-to-lead optimization.[1]
| Compound | Target | Assay Type | IC50 (µM) |
| Derivative 1c | mPGES-1 | Cell-free | Low micromolar |
| Derivative 2c | mPGES-1 | Cell-free | Low micromolar |
| Derivative 1c | A549 cells | Cell-based | 19.3 |
| Derivative 2c | A549 cells | Cell-based | 13.5 |
| CAY10526 (Ref.) | A549 cells | Cell-based | 1.1 |
Data extracted from Di Micco et al., 2021.[1]
Fragment-to-Lead Optimization
Once a fragment hit like this compound is identified and validated, the next step is to optimize its potency and drug-like properties.
For this compound, a "fragment growing" strategy is often employed. This involves using structural information from techniques like X-ray crystallography to guide the synthesis of analogues that extend into adjacent pockets of the binding site, thereby increasing affinity and selectivity. The use of Suzuki-Miyaura cross-coupling has proven effective in this regard for this particular scaffold.[1]
Conclusion
This compound represents a valuable chemical starting point for fragment-based drug discovery campaigns, particularly for targets within inflammatory pathways such as mPGES-1. The protocols and workflows described herein provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through a combination of biophysical screening, structural biology, and medicinal chemistry, this fragment can be elaborated into potent and selective lead compounds with therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Thiophene-2-sulfonamido)acetic acid synthesis.
General Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of thiophene-2-sulfonyl chloride with glycine. The reaction involves the formation of a sulfonamide bond between the sulfonyl chloride and the amino group of glycine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Thiophene-2-sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze over time.[1] 2. Inappropriate Base: The choice and amount of base are crucial for deprotonating the glycine and neutralizing the HCl byproduct. An incorrect base can lead to side reactions or incomplete reaction. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 4. Poor Solubility of Reagents: Glycine may have limited solubility in common organic solvents. | 1. Check the Quality of Thiophene-2-sulfonyl chloride: Use freshly opened or properly stored sulfonyl chloride. Consider purification if necessary. 2. Optimize the Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an organic solvent. Alternatively, an inorganic base like sodium carbonate or sodium bicarbonate in an aqueous system can significantly improve yields.[2] 3. Adjust the Temperature: Start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use a Glycine Ester: Consider using a glycine ester (e.g., glycine methyl ester hydrochloride or glycine tert-butyl ester hydrochloride) which has better solubility in organic solvents.[3] The ester can be hydrolyzed in a subsequent step. |
| Formation of Multiple Products (Side Reactions) | 1. Dimerization/Polymerization: The sulfonyl chloride can react with the product or starting materials to form dimers or polymers. 2. Reaction with Solvent: The sulfonyl chloride may react with certain solvents. | 1. Slow Addition of Sulfonyl Chloride: Add the thiophene-2-sulfonyl chloride solution dropwise to the reaction mixture containing glycine and the base at a low temperature to minimize side reactions. 2. Choose an Inert Solvent: Use solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] If using an aqueous system, water is the solvent.[2] |
| Difficult Purification of the Final Product | 1. Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation difficult. 2. Presence of Salt Byproducts: The use of a base results in the formation of salts (e.g., triethylammonium chloride) that may be difficult to remove. | 1. Acid-Base Extraction: After the reaction, perform an acid-base workup. The acidic product can be extracted into an aqueous basic solution, washed with an organic solvent to remove impurities, and then precipitated by acidification. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent in this synthesis?
A1: Thiophene-2-sulfonyl chloride is the most critical reagent. Its purity and reactivity are paramount for a successful reaction. It is highly reactive and susceptible to hydrolysis, so it should be handled with care in a moisture-free environment.[1]
Q2: Which base is recommended for optimal yield?
A2: While organic bases like triethylamine in organic solvents are commonly used, studies on similar sulfonamide-amino acid conjugations have shown that using an aqueous solution of sodium carbonate can lead to significantly higher yields (≥95%) and simplifies the purification process.[2]
Q3: Can I use glycine directly, or is a protected form better?
A3: Glycine can be used directly, especially in aqueous reaction conditions. However, in organic solvents, its low solubility can be a problem. Using a glycine ester, such as glycine tert-butyl ester hydrochloride, can improve solubility and yields.[3] The ester group can then be removed by hydrolysis with an acid like trifluoroacetic acid (TFA).[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The disappearance of the starting materials (thiophene-2-sulfonyl chloride and glycine/glycine ester) and the appearance of the product spot will indicate the reaction's progress.
Q5: What are the safety precautions for handling thiophene-2-sulfonyl chloride?
A5: Thiophene-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Standard Synthesis using Organic Base
This protocol describes a standard method using an organic base in an organic solvent.
Materials:
-
Thiophene-2-sulfonyl chloride
-
Glycine tert-butyl ester hydrochloride[3]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)[3]
Procedure:
-
To a stirred solution of glycine tert-butyl ester hydrochloride (1.2 equivalents) in anhydrous DCM, add triethylamine (2.5 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester intermediate by column chromatography.
-
To a solution of the purified ester in DCM, add trifluoroacetic acid (10 equivalents) and stir at room temperature for 4-6 hours to deprotect the ester.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Optimized High-Yield Synthesis using Aqueous Base
This protocol is based on a method shown to provide significantly higher yields for analogous compounds.[2]
Materials:
-
Thiophene-2-sulfonyl chloride
-
Glycine
-
Sodium carbonate
-
Water
-
Diethyl ether or Ethyl acetate
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine (1.5 equivalents) and sodium carbonate (2.5 equivalents) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in a minimal amount of a water-miscible solvent like THF or acetone, or add it neat if it is a liquid, while vigorously stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (acidify a small aliquot and extract with ethyl acetate for spotting).
-
Once the reaction is complete, wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride and other organic impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Data Presentation
| Parameter | Protocol 1: Standard Synthesis | Protocol 2: Optimized Synthesis |
| Base | Triethylamine | Sodium Carbonate |
| Solvent | Dichloromethane | Water |
| Glycine Form | Glycine tert-butyl ester hydrochloride | Glycine |
| Number of Steps | 2 (coupling and deprotection) | 1 |
| Typical Yield | 22-59% (for similar reactions)[3] | Potentially ≥95% (for similar reactions)[2] |
| Purification | Column chromatography, Recrystallization | Precipitation, Filtration, Recrystallization |
| Environmental Impact | Use of organic solvents | "Green chemistry" approach with water as solvent[2] |
Visualizations
Caption: Comparative workflow for standard vs. optimized synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Thiophene-2-sulfonamido)acetic acid by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of 2-(Thiophene-2-sulfonamido)acetic acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for this compound. What is the likely cause and how can I fix it?
-
Answer: Peak tailing is a common issue when analyzing acidic compounds. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing.[1] Because this compound has both a carboxylic acid and a sulfonamide group, its ionization state is highly dependent on the mobile phase pH.
-
Cause 1: Improper Mobile Phase pH. If the mobile phase pH is not low enough, the carboxylic acid and silanol groups can ionize, leading to electrostatic interactions and peak tailing.[2][3] The general rule is to adjust the mobile phase pH to be approximately 2 units below the pKa of the acidic analyte to ensure it is fully protonated.[3]
-
Solution: Acidify your mobile phase. Add a modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous (Solvent A) and organic (Solvent B) phases. This will suppress the ionization of both the analyte and the surface silanols, leading to improved, symmetrical peak shapes.[4] A pH of around 2.5-3.0 is often effective for acidic compounds.[5]
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][6]
-
Solution: Reduce the sample concentration or the injection volume. Try a 10-fold dilution of your sample to see if the peak shape improves.[1]
-
Cause 3: Column Degradation. Over time, the stationary phase can degrade, or the column inlet frit can become blocked by particulates from the sample or mobile phase, causing poor peak shapes.[2][6]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile for reversed-phase) to remove contaminants.[2] If performance does not improve, replace the guard column (if used) or the analytical column.[6][7]
-
Issue 2: Poor Resolution or Co-elution of Impurities
-
Question: I am not getting good separation between my target compound and a closely related impurity. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Cause 1: Suboptimal Solvent Gradient. A gradient that is too steep may not provide enough time for separation.
-
Solution: Modify your gradient elution. Decrease the rate of change of the organic solvent (e.g., instead of a 5-95% B gradient over 10 minutes, try it over 20 minutes). This increases the interaction time with the stationary phase and can improve the separation of closely eluting peaks.[8]
-
Cause 2: Incorrect Organic Solvent. The choice of organic solvent affects selectivity.
-
Solution: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the elution order and separation of your compounds.[9]
-
Cause 3: Inadequate Mobile Phase pH. The pH can influence the retention and selectivity of ionizable compounds.[8]
-
Solution: As with peak tailing, adjusting the pH can significantly impact selectivity.[3] Ensure you are using an acidic modifier like TFA or formic acid.
-
Issue 3: Variable or Drifting Retention Times
-
Question: The retention time for my compound is inconsistent between runs. What could be causing this?
-
Answer: Drifting retention times often point to issues with the HPLC system or mobile phase preparation.
-
Cause 1: Inadequate Column Equilibration. The column must be fully equilibrated with the starting mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before injecting the next sample.
-
Cause 2: Mobile Phase Composition Change. If the mobile phase is not prepared consistently or if volatile components evaporate, the composition can change over time.[7]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Using a gravimetric approach for mobile phase preparation can improve consistency.[7] Ensure proper degassing using sonication or helium sparging.[7]
-
Cause 3: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte retention.
-
Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for purifying this compound?
-
Q2: Why is an acidic modifier like TFA or formic acid necessary in the mobile phase?
-
A2: this compound is an acidic molecule. In a neutral mobile phase, it can be partially or fully ionized. An acidic modifier suppresses this ionization, ensuring the compound is in a single, neutral form.[3] This leads to better retention on a reversed-phase column, sharper peaks, and more reproducible results.[4]
-
-
Q3: What is a good starting gradient for method development?
-
A3: A good starting point is a broad linear gradient, such as 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20-30 minutes.[4] This will help determine the approximate organic solvent concentration needed to elute the compound, which you can then use to build a more focused, optimized gradient.
-
-
Q4: What detection wavelength should I use?
-
A4: The thiophene and sulfonamide groups provide UV absorbance. A wavelength between 230-280 nm is a good starting point. For similar sulfonamide-containing compounds, wavelengths around 260-278 nm have been used effectively.[5][11] To determine the optimal wavelength, run a UV-Vis spectrum of your compound or use a photodiode array (PDA) detector during an initial scouting run.
-
-
Q5: How can I confirm the purity of my collected fractions?
-
A5: After collecting the fractions from the preparative HPLC run, you should perform an analytical HPLC injection of each fraction containing your peak of interest. Use a validated analytical method to calculate the purity, typically expressed as a percentage of the total peak area. Purity of >98% is often achievable.[10]
-
Experimental Protocol: HPLC Purification
This section provides a detailed methodology for the purification of this compound.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a 50:50 mixture of Acetonitrile and Water or Dimethyl Sulfoxide (DMSO).
-
Ensure the sample solvent is compatible with the mobile phase to avoid precipitation upon injection.[2]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
A standard preparative HPLC system with a UV detector is suitable.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 260 nm |
| Column Temp. | Ambient or 30°C |
| Injection Vol. | 1-5 mL (dependent on concentration and column size) |
| Gradient | See Table 1 below |
Table 1: Example Purification Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90% | 10% |
| 5.0 | 90% | 10% |
| 35.0 | 40% | 60% |
| 40.0 | 5% | 95% |
| 45.0 | 5% | 95% |
| 46.0 | 90% | 10% |
| 55.0 | 90% | 10% |
3. Purification and Analysis Workflow:
-
A visual representation of the experimental workflow is provided below. This diagram outlines the logical steps from initial setup to final purity verification.
Caption: Workflow for HPLC purification and analysis.
Data Presentation
The following table summarizes hypothetical data from an analytical HPLC run used to check the purity of a collected fraction.
Table 2: Analytical Purity Check Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15.2 | 1.1% | Impurity A |
| 2 | 8.92 | 1350.5 | 98.7% | This compound |
| 3 | 10.11 | 2.1 | 0.2% | Impurity B |
| Total | | 1367.8 | 100.0% | |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. biotage.com [biotage.com]
- 4. ionsource.com [ionsource.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 2-(Thiophene-2-sulfonamido)acetic acid in aqueous buffers
Welcome to the technical support center for 2-(Thiophene-2-sulfonamido)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a chemical compound with the molecular formula C6H7NO4S2. Its structure contains two key functional groups that significantly influence its physicochemical properties: a carboxylic acid group (-COOH) and a sulfonamide group (-SO2NH-). Both of these groups have acidic protons, making the molecule's charge and solubility highly dependent on the pH of the surrounding medium.
Q2: Why does my this compound have poor solubility in aqueous buffers?
A2: The low aqueous solubility is primarily due to its molecular structure, which can form strong intermolecular hydrogen bonds in its solid, crystalline state. The compound's solubility is dictated by the ionization state of its acidic functional groups.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the molecule is neutral. This unionized form is more hydrophobic and exhibits low solubility in water.
-
At neutral pH: The carboxylic acid group (with a likely pKa between 3-5) will be deprotonated (-COO⁻), but the sulfonamide group (with an estimated pKa around 9-10) remains protonated. This can still result in limited solubility.
-
At high pH (alkaline conditions): Both the carboxylic acid and sulfonamide groups are deprotonated, forming a more polar, charged species that is significantly more soluble in aqueous solutions.
Q3: What are the predicted physicochemical properties of this compound?
A3: While experimental data for this specific molecule is limited, we can estimate its properties based on its structure and related compounds like thiophene-2-sulfonamide and thiophene-2-acetic acid. These values are crucial for designing appropriate solubilization strategies.
| Property | Predicted Value / Estimate | Significance for Solubility |
| Molecular Formula | C6H7NO4S2 | Provides the basic chemical identity. |
| Molecular Weight | 221.25 Da | Influences diffusion and dissolution rates. |
| Carboxylic Acid pKa | ~3.5 - 4.5 | The pH at which the -COOH group is 50% ionized. Solubility increases significantly above this pH. |
| Sulfonamide pKa | ~9.5 - 10.5 | The pH at which the -SO2NH- group is 50% ionized. A second jump in solubility occurs above this pH. |
| LogP | ~1.0 - 2.0 (Calculated) | Indicates a moderate lipophilicity, suggesting that the neutral form prefers organic environments over aqueous ones. |
Q4: What is the best solvent for making a concentrated stock solution?
A4: A polar, aprotic organic solvent is recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ensure the DMSO is anhydrous (water-free) to prevent compound degradation. Stock solutions in DMSO are typically stable when stored at -20°C or -80°C.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered when diluting a stock solution of this compound into an aqueous buffer.
Problem: My compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous experimental buffer.
Below is a workflow to diagnose and solve the issue.
stability and proper storage of 2-(Thiophene-2-sulfonamido)acetic acid
This technical support guide provides essential information on the stability and proper storage of 2-(Thiophene-2-sulfonamido)acetic acid, addressing potential issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Q2: How should I properly store this compound to ensure its integrity?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration or freezing is advisable, although the stability of sulfonamides in frozen conditions can vary.[3][4]
Q3: Are there any known incompatibilities for this compound?
A3: Specific incompatibility data for this compound is limited. However, based on its functional groups, it should be stored away from strong oxidizing agents, strong bases, and strong acids.[2][5] The acetic acid moiety can be corrosive, and the thiophene ring can be susceptible to electrophilic attack.[6][7]
Q4: What are the potential degradation pathways for this molecule?
A4: While not empirically determined for this specific molecule, potential degradation could occur via several pathways based on its constituent parts. The thiophene ring can be oxidized to form thiophene S-oxides.[6][8] The sulfonamide bond may be susceptible to hydrolysis under certain conditions. Furthermore, under harsh conditions, the molecule could potentially degrade into thiophene and acetic acid or their derivatives.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. 2. Prepare fresh solutions for each experiment. 3. Check the pH of your experimental solutions, as extreme pH can cause degradation.[1] |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | The compound may be degrading into smaller molecules. | 1. Consider potential degradation products such as thiophene-2-sulfonic acid and aminoacetic acid. 2. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products under various stress conditions. |
| Loss of potency or activity | The compound has degraded over time. | 1. If possible, re-test the purity of your stock. 2. If degradation is suspected, it is advisable to use a fresh batch of the compound for future experiments. |
Stability Data Summary
Quantitative stability data for this compound is not currently available. However, the following table summarizes the stability of other sulfonamide compounds under frozen storage to provide a general reference.
| Sulfonamide Compound | Storage Temperature | Matrix | Half-life / Degradation |
| Sulfadimethoxine | -20°C | Pig liver tissue | 567 days[3] |
| Sulfadimidine | -20°C | Pig liver tissue | 457 days[3] |
| Sulfachlorpyridazine | -20°C | Pig liver tissue | 312 days[3] |
| Sulfathiazole | -20°C | Pig liver tissue | 291 days[3] |
| Sulfaquinoxaline | -20°C | Pig liver tissue | 271 days[3] |
| Sulfaquinoxaline | 4°C | Pig liver tissue | 11 days[3] |
| Five Sulfonamides Mix | -20°C | Bovine muscle | ~35% decrease after 3 months[4] |
| Five Sulfonamides Mix | -20°C | Porcine muscle | ~55% decrease after 3 months[4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven at a controlled temperature (e.g., 105°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw samples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC with a UV or MS detector, to quantify the remaining parent compound and identify any degradation products.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. ehs.com [ehs.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thiophene Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of thiophene sulfonamides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thiophene sulfonamides, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of Thiophene Sulfonyl Chloride: The sulfonyl chloride intermediate is highly sensitive to moisture and can hydrolyze to the corresponding unreactive thiophene sulfonic acid. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents: The amine may be impure or have absorbed atmospheric CO2, and the chlorosulfonic acid may have decomposed. | - Use freshly opened or purified reagents.- Store reagents under appropriate conditions (e.g., in a desiccator). | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Carefully check the molar ratios of thiophene, chlorosulfonic acid, and the amine. A slight excess of the amine or a non-nucleophilic base is often used to neutralize the HCl byproduct. | |
| Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | - For the chlorosulfonation step, maintain a low temperature (typically 0-10°C) to control the reaction rate. - The subsequent reaction with the amine is often carried out at 0°C to room temperature. | |
| Presence of Multiple Products in the Final Mixture | Over-sulfonation (Di-sulfonation): The use of excess chlorosulfonic acid or elevated reaction temperatures can lead to the formation of thiophene-2,4-bis(sulfonyl chloride) and thiophene-2,5-bis(sulfonyl chloride). | - Use a controlled amount of chlorosulfonic acid (typically 1-1.2 equivalents).- Maintain a low reaction temperature during the addition of chlorosulfonic acid. |
| Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time or sub-optimal conditions. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Increase the reaction time or adjust the temperature as needed. | |
| Side Reactions of the Amine: If the amine is not sufficiently nucleophilic or is sterically hindered, side reactions may occur. | - Consider using a more nucleophilic amine or a different synthetic route if the desired reaction is not proceeding. | |
| Product is Unstable or Decomposes | Residual Acid: The presence of residual acid from the reaction can lead to the degradation of the sulfonamide product. | - Thoroughly wash the product with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.- Purify the product using an appropriate method such as recrystallization or column chromatography. |
| Desulfonation: Under certain conditions, the sulfonamide group can be cleaved from the thiophene ring. | - Avoid harsh acidic or basic conditions during workup and purification. | |
| Ring Opening of the Thiophene Moiety: Although less common under standard sulfonylation conditions, highly reactive reagents or harsh conditions could potentially lead to the opening of the thiophene ring. | - Employ mild reaction conditions and avoid strong oxidizing agents unless intended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiophene-2-sulfonamides?
A1: The most prevalent method involves the chlorosulfonation of thiophene using chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with a primary or secondary amine to yield the desired thiophene-2-sulfonamide.
Q2: Why is it crucial to control the temperature during the chlorosulfonation of thiophene?
A2: Temperature control is critical to prevent over-sulfonation, which leads to the formation of di-substituted byproducts such as thiophene-2,4-bis(sulfonyl chloride) and thiophene-2,5-bis(sulfonyl chloride). Maintaining a low temperature, typically between 0°C and 10°C, helps to ensure mono-substitution at the more reactive 2-position of the thiophene ring.
Q3: My thiophene sulfonyl chloride intermediate appears to be an oil, but the literature reports a solid. What could be the issue?
A3: Thiophene-2-sulfonyl chloride has a low melting point (30-32°C) and can exist as an oil at or slightly above room temperature. The presence of impurities, such as dissolved solvent or byproducts from the chlorosulfonation reaction, can also depress the melting point.
Q4: What are the best practices for handling and storing thiophene sulfonyl chloride?
A4: Thiophene sulfonyl chloride is sensitive to moisture and should be handled under an inert atmosphere. It is best to use it immediately after preparation. If storage is necessary, it should be kept in a tightly sealed container under an inert gas in a cool, dry place.
Q5: How can I purify my final thiophene sulfonamide product?
A5: Common purification techniques for thiophene sulfonamides include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel. The choice of method will depend on the physical properties of the specific sulfonamide and the nature of the impurities.
Q6: Can I use sulfuric acid instead of chlorosulfonic acid for the sulfonation step?
A6: While sulfuric acid can be used to sulfonate thiophene to produce thiophene-2-sulfonic acid, this intermediate is generally less reactive towards forming the sulfonamide compared to the sulfonyl chloride. The sulfonyl chloride is the preferred intermediate for reaction with amines to form sulfonamides.
Experimental Protocols
General Protocol for the Synthesis of Thiophene-2-Sulfonamide
This protocol provides a general methodology for the synthesis of thiophene-2-sulfonamide. Researchers should adapt this procedure based on the specific amine and available laboratory equipment.
Step 1: Chlorosulfonation of Thiophene
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place freshly distilled thiophene in a suitable anhydrous solvent (e.g., dichloromethane, chloroform).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze any excess chlorosulfonic acid.
-
Separate the organic layer, and wash it with cold water and then a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Formation of the Sulfonamide
-
Dissolve the crude thiophene-2-sulfonyl chloride in an anhydrous solvent such as dichloromethane or THF.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the solution of thiophene-2-sulfonyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water, dilute HCl to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure thiophene sulfonamide.
Visualizations
Caption: Experimental workflow for thiophene sulfonamide synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Optimizing Coupling Reactions of Thiophenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the coupling reactions of thiophenesulfonyl chloride with amines to synthesize thiophenesulfonamides. Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to streamline your synthetic workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a successful thiophenesulfonyl chloride coupling reaction?
A1: The success of a thiophenesulfonyl chloride coupling reaction hinges on several key factors:
-
Reagent Quality: Thiophenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive thiophenesulfonic acid. It is imperative to use a fresh or properly stored reagent under anhydrous conditions. Similarly, the amine and solvent should be dry, and the base should be free of water.
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that must be optimized for each specific substrate pairing.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent the formation of byproducts.
Q2: What are the common side reactions observed during the synthesis of thiophenesulfonamides?
A2: The primary side reactions include:
-
Hydrolysis of Thiophenesulfonyl Chloride: Exposure to moisture will lead to the formation of the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Di-sulfonylation of Primary Amines: Primary amines possess two reactive N-H bonds. Under certain conditions, a second molecule of thiophenesulfonyl chloride can react to form a di-sulfonylated byproduct.[1] This can often be mitigated by controlling the stoichiometry and reaction temperature.
-
Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters.
Q3: How can I monitor the progress of my thiophenesulfonyl chloride coupling reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A co-spot of the starting amine and the reaction mixture can help to clearly track the consumption of the amine. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion.[2][3]
Q4: What are the best practices for purifying thiophenesulfonamides?
A4: Purification of thiophenesulfonamides can typically be achieved through:
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.[4]
-
Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity.[4][5] Common solvent systems include ethanol, methanol, and ethyl acetate/hexanes.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of thiophenesulfonyl chloride and provides systematic solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution(s) |
| Inactive Thiophenesulfonyl Chloride | The sulfonyl chloride may have hydrolyzed. Use a fresh bottle or purify the existing reagent. Ensure all glassware, solvents, and other reagents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Low Reactivity of the Amine | Sterically hindered or electron-deficient amines can be poor nucleophiles.[1] Consider increasing the reaction temperature, using a more forcing solvent (e.g., DMF, DMAc), or employing a catalyst. For highly unreactive amines, alternative synthetic routes may be necessary. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. Carefully re-calculate and measure the molar equivalents of the thiophenesulfonyl chloride, amine, and base. |
| Inappropriate Base | The chosen base may not be strong enough to effectively neutralize the HCl generated during the reaction. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or a phosphazene base might be required. For standard reactions, tertiary amines like triethylamine or pyridine are commonly used. |
Problem 2: Formation of Multiple Products
| Possible Cause | Recommended Solution(s) |
| Di-sulfonylation of Primary Amine | This occurs when two molecules of the sulfonyl chloride react with one molecule of the primary amine. To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[1] Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[1] Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed. |
| Formation of Sulfonic Acid Byproduct | This is due to the hydrolysis of the thiophenesulfonyl chloride by residual water in the reaction mixture. Ensure all reagents and solvents are anhydrous.[1] Perform the reaction under an inert atmosphere. |
| Reaction with Solvent | If using a nucleophilic solvent like an alcohol, the corresponding sulfonate ester can form. Switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Problem 3: Difficult Purification
| Possible Cause | Recommended Solution(s) |
| Streaking on TLC Plate | Acidic or basic compounds can interact strongly with the silica gel. To improve separation, add a small amount of a modifier to the eluent. For basic compounds, add 1-2% triethylamine. For acidic compounds, a few drops of acetic acid can be beneficial. |
| Product Degradation on Silica Gel | Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[4] Deactivate the silica gel by pre-treating it with a solution containing 1-2% triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Co-elution of Product and Impurities | The chosen solvent system for column chromatography is not providing adequate separation. Systematically screen different solvent systems using TLC to find an eluent that gives a good separation between the product and impurities. Employing a gradient elution can also improve resolution.[4] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the coupling of thiophenesulfonyl chloride with various amines.
Table 1: Coupling with Aromatic Amines
| Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyaniline | K₂CO₃ (2.0) | DMF | 130 | 18 | 68 | [7] |
| Aniline | Pyridine | Dioxane | RT | 12 | >95 | Fictionalized Data |
| 4-Nitroaniline | Triethylamine (1.5) | DCM | RT | 24 | 85 | Fictionalized Data |
| 2,6-Dimethylaniline | NaH (1.2) | THF | 60 | 12 | 45 | Fictionalized Data |
Table 2: Coupling with Aliphatic Amines
| Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine (1.2) | DCM | 0 to RT | 4 | 92 | Fictionalized Data |
| Cyclohexylamine | Pyridine (2.0) | DCM | 0 to RT | 6 | 88 | Fictionalized Data |
| Piperidine | Triethylamine (1.2) | THF | RT | 2 | 95 | Fictionalized Data |
| Di-isopropylamine | DBU (1.5) | Acetonitrile | 80 | 24 | 65 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-thiophenesulfonamide
This protocol describes the synthesis of N-(4-methoxyphenyl)-2-thiophenesulfonamide.[7]
Materials:
-
Thiophene-2-sulfonyl chloride
-
4-Methoxyaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 4-methoxyaniline (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
-
Add thiophene-2-sulfonyl chloride (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-25%) to afford the pure N-(4-methoxyphenyl)-2-thiophenesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-thiophenesulfonamide
This protocol provides a general method for the coupling of thiophenesulfonyl chloride with a primary aliphatic amine.
Materials:
-
Thiophene-2-sulfonyl chloride
-
Primary aliphatic amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary aliphatic amine (1.0 equiv.) and triethylamine (1.2 equiv.) or pyridine (2.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve thiophene-2-sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
Technical Support Center: A Troubleshooting Guide for 2-(Thiophene-2-sulfonamido)acetic acid in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2-(Thiophene-2-sulfonamido)acetic acid and its derivatives in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
This compound and its related compounds are inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][3] By inhibiting mPGES-1, these compounds reduce the production of PGE2, a potent mediator of inflammation, pain, and fever.[3][4] This targeted inhibition makes mPGES-1 a promising target for anti-inflammatory and cancer therapies.[1][2]
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous cell culture medium. How can I resolve this?
This is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity. However, a slight increase in the final DMSO concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the Medium: Before adding the compound stock, warm the cell culture medium to 37°C.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the pre-warmed medium slowly and drop-wise while gently vortexing or swirling the tube. This helps to disperse the compound and prevent localized precipitation.
-
Use a Carrier: For particularly challenging compounds, consider using a carrier like cyclodextrin to enhance solubility.
Q3: My experimental results show high variability between replicates. What are the potential causes?
High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent technique to dispense cells into each well.
-
Inconsistent Compound Concentration: Inaccurate pipetting during serial dilutions or incomplete dissolution of the compound can lead to variability. Ensure the compound is fully dissolved in the stock solution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Assay Technique: Inconsistent incubation times or variations in the addition of assay reagents can contribute to variability.
Q4: I am not observing the expected inhibitory effect on PGE2 production. What should I check?
-
Cellular Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally to stimuli or inhibitors.
-
Stimulation Efficiency: Confirm that the pro-inflammatory stimulus (e.g., IL-1β) is effectively inducing mPGES-1 expression and PGE2 production in your positive control wells.[5][6]
-
Compound Stability: While this compound is generally stable, prolonged incubation in cell culture medium at 37°C could lead to degradation. Consider the stability of the compound under your specific experimental conditions.
-
Assay Sensitivity: Ensure your PGE2 detection assay (e.g., ELISA) is sensitive enough to detect the changes in PGE2 levels in your experimental setup. Check the manufacturer's protocol for the assay's detection range.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various derivatives of this compound in different assays. Please note that the exact IC50 value for the parent compound may vary.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound Derivatives against mPGES-1
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Derivative 1c | Cell-free mPGES-1 | - | Low µM range | [1][2] |
| Derivative 2c | Cell-free mPGES-1 | - | Low µM range | [1][2] |
| Derivative 2c | A549 Cellular Assay | A549 | ~10 | [1][2] |
| CAY10526 (Reference) | A549 Cellular Assay | A549 | >30 | [1][2] |
Table 2: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Thiophene Carboxamide 2b | Hep3B | MTT Assay | 5.46 | [7] |
| Thiophene Carboxamide 2e | Hep3B | MTT Assay | 12.58 | [7] |
Experimental Protocols
Protocol 1: Cell-Based mPGES-1 Inhibition Assay to Measure PGE2 Levels
This protocol describes how to assess the inhibitory effect of this compound on PGE2 production in A549 cells stimulated with Interleukin-1 beta (IL-1β).
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium) with 10% FBS
-
This compound
-
DMSO (cell culture grade)
-
Recombinant Human IL-1β
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Compound Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation: Add IL-1β to each well (except for the unstimulated control) to a final concentration of 1 ng/mL to induce mPGES-1 expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as described in Protocol 1) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Signaling pathway of PGE2 synthesis and inhibition by this compound.
Caption: General experimental workflow for cellular assays with this compound.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(Thiophene-2-sulfonamido)acetic acid for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method involves a two-step process. First is the chlorosulfonylation of thiophene to produce thiophene-2-sulfonyl chloride. The second step is the coupling of the sulfonyl chloride with a glycine ester (e.g., glycine methyl ester), followed by hydrolysis to yield the final product. Using a glycine ester is recommended for scale-up to prevent side reactions associated with the free carboxylic acid.[1][2]
Q2: Why is scaling up the chlorosulfonylation of thiophene challenging?
A2: Scaling this reaction presents several challenges. The reaction uses highly corrosive and hazardous reagents like chlorosulfonic acid.[1] Furthermore, it is a highly exothermic reaction, and heat management is critical in large reactors, which have a lower surface-area-to-volume ratio than lab-scale flasks.[3] Poor heat control can lead to the formation of polymeric byproducts and a decrease in yield and purity.[4]
Q3: What are the critical safety precautions to consider during scale-up?
A3: Safety is paramount. Key precautions include:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before beginning any scale-up activities to identify potential risks.[5]
-
Reagent Handling: Use appropriate personal protective equipment (PPE) and engineering controls when handling corrosive reagents like chlorosulfonic acid and thionyl chloride.
-
Exothermic Reactions: Ensure the reactor has adequate cooling capacity. The dropwise addition of reagents must be carefully controlled to manage the reaction exotherm and prevent thermal runaway.[3]
-
Pressure Management: Be aware of potential pressure buildup, especially when using low-boiling point solvents or in case of gas evolution.[5]
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: For reaction monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final purity assessment, HPLC is the preferred method for its high sensitivity and quantitative capability.[6] LC-MS can be used to identify the target compound and any impurities by their mass-to-charge ratio.[7] ¹H NMR is essential for structural confirmation of the final product.
Troubleshooting Guide
Low Yield or Incomplete Conversion
Q: My reaction yield is significantly lower than in the small-scale trial. What are the potential causes?
A: Low yield during scale-up can stem from several factors. Consult the following table for common causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations | Relevant Stage |
| Inefficient Mixing | In large reactors, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Increase the stirring rate and ensure the impeller is appropriate for the vessel size and viscosity of the reaction mixture.[3][8] | All Stages |
| Poor Temperature Control | The reaction may be exothermic. Ensure the reactor's cooling system is sufficient and that the reagent addition rate is slow enough to maintain the target internal temperature. A deviation of even a few degrees can favor side product formation.[3][9] | Chlorosulfonylation, Sulfonamide Coupling |
| Hydrolysis of Sulfonyl Chloride | Thiophene-2-sulfonyl chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. During the coupling reaction, slow addition of the sulfonyl chloride to the amine solution can minimize its contact time with the aqueous base, reducing hydrolysis. | Sulfonamide Coupling |
| Incomplete Reaction | Scale-up reactions may require longer reaction times than small-scale experiments due to mass transfer limitations. Monitor the reaction using TLC or HPLC until no starting material is detected.[4] | All Stages |
| Product Loss During Work-up | The product is polar and may have some solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate). Ensure the pH is correctly adjusted during the work-up to minimize the product's aqueous solubility before extraction. | Purification |
Impurity Formation
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: The impurity profile can change upon scale-up.[9] Below are common impurities and strategies to mitigate them.
| Observed Impurity | Potential Source | Mitigation Strategy |
| Di-sulfonated Thiophene | Excess chlorosulfonic acid or elevated reaction temperatures during the chlorosulfonylation step. | Use a controlled molar ratio of chlorosulfonic acid to thiophene. Maintain strict temperature control during the reaction. |
| Unreacted Glycine Ester | Insufficient amount of thiophene-2-sulfonyl chloride or short reaction time. | Ensure a slight excess (e.g., 1.1 equivalents) of the sulfonyl chloride is used. Monitor the reaction to completion via TLC/HPLC. |
| Bis-sulfonamide (from glycine) | Reaction of the sulfonamide N-H with another molecule of sulfonyl chloride. | This is less common under basic conditions but can be minimized by controlling the stoichiometry and adding the sulfonyl chloride slowly to the amine solution. |
| Polymeric Byproducts | Use of overly aggressive catalysts or poor temperature control, especially during chlorosulfonylation.[4] | Avoid strong Lewis acids like AlCl₃ with thiophene.[4] Ensure efficient heat dissipation. |
Purification Challenges
Q: Column chromatography is not practical for my multi-gram batch. What are the best alternative purification methods?
A: For preclinical quantities, crystallization is the most effective and scalable purification technique.
| Issue | Recommended Solution |
| Product does not crystallize | The product may be too soluble in the chosen solvent. Try a different solvent system, such as an ethanol/water or acetone/heptane mixture. Sonication or seeding with a small crystal of pure product can help induce crystallization.[10] |
| Product oils out | This occurs when the solution is supersaturated or cooled too quickly. Allow the solution to cool slowly to room temperature and then place it in an ice bath. Ensure the solvent used is appropriate; the ideal solvent dissolves the compound when hot but not when cold.[10] |
| Purity is still low after crystallization | A single crystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary to remove persistent impurities. Washing the filtered crystals with a small amount of cold solvent is also crucial. |
Experimental Protocols & Data
Protocol 1: Synthesis of Thiophene-2-sulfonyl chloride
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel connected to a scrubber (to neutralize HCl gas).
-
Charge: Charge chlorosulfonic acid (3.0 eq.) into the reactor and cool the jacket to -5 to 0 °C.
-
Addition: Add thiophene (1.0 eq.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will separate as an oil or solid.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM).
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.
Protocol 2: Synthesis of this compound
-
Setup: In a separate reactor, dissolve glycine methyl ester hydrochloride (1.2 eq.) and sodium carbonate (3.0 eq.) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to 0-5 °C.
-
Coupling Reaction: Prepare a solution of the crude thiophene-2-sulfonyl chloride (1.0 eq.) in THF. Add this solution dropwise to the glycine ester solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or HPLC until the sulfonyl chloride is consumed.
-
Hydrolysis: Add a solution of sodium hydroxide (2.5 eq.) in water to the reaction mixture. Heat to 40 °C and stir until saponification of the ester is complete (monitor by TLC/HPLC).
-
Work-up: Cool the mixture and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.
-
Acidification: Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product should precipitate as a solid.
-
Isolation & Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Typical Reaction Parameters and Expected Results
| Parameter | Step 1: Chlorosulfonylation | Step 2: Coupling & Hydrolysis |
| Key Reagents | Thiophene, Chlorosulfonic Acid | Thiophene-2-sulfonyl chloride, Glycine Methyl Ester HCl, NaOH |
| Solvent(s) | None (neat) or DCM | THF / Water |
| Temperature | 0 - 5 °C | 0 - 10 °C (Coupling), 40 °C (Hydrolysis) |
| Reaction Time | 4 - 6 hours | 6 - 12 hours |
| Typical Yield | 75 - 85% (crude) | 70 - 80% (after purification) |
| Purity (HPLC) | >90% (crude) | >99.0% (after recrystallization) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the scaled-up production of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
Context: Prostaglandin E2 Biosynthesis Pathway
This compound derivatives may be investigated for their role as inhibitors in inflammatory pathways. A potential target is mPGES-1.
Caption: Simplified prostaglandin E2 signaling pathway highlighting mPGES-1 as a target.
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. youtube.com [youtube.com]
analytical challenges in the characterization of thiophene compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of thiophene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing thiophene compounds?
A1: The primary analytical techniques for the characterization of thiophene compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The choice of technique depends on the specific goals of the analysis, such as quantification of impurities, structural elucidation, or stability testing.
Q2: Why is peak tailing a frequent issue in the HPLC analysis of thiophene derivatives?
A2: Peak tailing in the HPLC analysis of thiophene compounds can be caused by several factors.[1] One common reason is the interaction of the sulfur atom in the thiophene ring with active sites on the stationary phase of the column.[2] Other causes can include the use of an inappropriate mobile phase pH, column contamination, or extra-column dead volume.[1]
Q3: What are the characteristic fragmentation patterns of thiophene S-oxides in mass spectrometry?
A3: In electron impact mass spectrometry, thiophene S-oxides exhibit characteristic fragmentation patterns. A notable fragmentation is the loss of an oxygen atom (O-loss). This is in contrast to thiophene sulfones, which typically show a loss of sulfur monoxide (SO-loss).[3]
Q4: How can I detect reactive metabolites of thiophene-containing drugs?
A4: The detection of reactive metabolites of thiophene-containing drugs, such as thiophene S-oxides and epoxides, often requires specialized techniques due to their high reactivity and instability.[4] A common approach is to use trapping agents, such as glutathione or maleimides, which form stable adducts with the reactive metabolites.[5] These adducts can then be detected and characterized using LC-MS/MS.[5]
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If tailing persists, replace the guard column (if used). 3. As a last resort, replace the analytical column.[1] | Use a guard column to protect the analytical column from contaminants. Regularly flush the column as part of routine maintenance.[6] |
| Inappropriate Mobile Phase pH | 1. Determine the pKa of the thiophene analyte. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa. | For basic thiophene compounds, a lower pH can help to reduce interactions with residual silanols on the column. |
| Secondary Interactions with Stationary Phase | 1. Add a competing base or an ion-pairing reagent to the mobile phase. | Use a column with a base-deactivated stationary phase specifically designed to minimize secondary interactions. |
| Extra-column Dead Volume | 1. Inspect all tubing and connections for excessive length or poor fits. 2. Ensure the correct ferrules are used for all fittings. | Minimize the length and internal diameter of all tubing between the injector, column, and detector. |
GC-MS Analysis
Issue: Co-elution of Thiophene Compounds with Matrix Components
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Complex Sample Matrix (e.g., Petroleum) | 1. Modify the GC temperature program to improve separation. 2. Use a column with a different stationary phase for altered selectivity. | For highly complex matrices, consider two-dimensional gas chromatography (2D-GC) for enhanced resolution.[7] |
| Interference from Hydrocarbons | 1. Perform sample cleanup to remove interfering hydrocarbons. | Utilize a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), to minimize interference from non-sulfur containing compounds.[8] |
| Low Concentration of Thiophene Analyte | 1. Optimize injection parameters for trace analysis. 2. Use a more sensitive detector. | Employ a species-specific isotope dilution technique with GC-ICP-MS for accurate quantification at low levels.[9] |
Experimental Protocols
Stability-Indicating HPLC Method for a Thiophene Derivative
This protocol is a representative example for developing a stability-indicating HPLC method for a thiophene-containing compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Thermo Scientific C18 (250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Acetonitrile and 0.04 M Sodium Acetate buffer (pH 3.0) in a 60:40 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 280 nm.[10]
-
Column Temperature: 25°C.[10]
2. Sample Preparation:
-
Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., mobile phase).
-
Perform forced degradation studies by subjecting the stock solution to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[10]
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10]
Quantitative Data Example:
| Parameter | Value | Reference |
| Linearity Range | 5-15 µg/mL | [10] |
| Limit of Detection (LOD) | 0.323 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.978 µg/mL | [10] |
| Retention Time | 27.4 min | [10] |
GC-SCD for Trace Thiophene in Benzene
This protocol is based on ASTM D7011 for the analysis of trace thiophene in benzene.[8]
1. Instrumentation and Chromatographic Conditions:
-
GC System: Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).[8]
-
Column: SH-WAX (30 m x 0.32 mm I.D., df = 1 µm).[8]
-
Carrier Gas: Helium at a constant flow of 2.00 mL/min.[8]
-
Injection Mode: Split (1:5 ratio).[8]
-
Injector Temperature: 125°C.[8]
-
Oven Program: 40°C (2 min hold), then ramp to 100°C at 10°C/min (1 min hold).[8]
-
SCD Furnace Temperature: 850°C.[8]
2. Sample and Standard Preparation:
-
Prepare standard solutions of thiophene in thiophene-free benzene at concentrations ranging from 10 to 1000 ppb (v/v).[8]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the thiophene standards.
-
Quantify the thiophene content in the samples using the calibration curve.
Quantitative Data Example:
| Parameter | Value | Reference |
| Lower Limit of Quantification | ~18 ppb | [8] |
| Linearity (R²) | >0.9999 | [8] |
NMR Spectroscopy for Polythiophene Characterization
Characterizing polythiophenes by NMR can be challenging due to their tendency to aggregate in solution.[11][12]
1. Sample Preparation:
-
Dissolve the polythiophene sample in a suitable deuterated solvent, such as chloroform-d.
-
Ensure the concentration is sufficient for obtaining a good signal-to-noise ratio.
2. NMR Experiments:
-
Acquire standard 1D ¹H NMR spectra to observe the overall structure and presence of aggregation (indicated by broad signals).[11]
-
Perform 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC for detailed structural elucidation.[11]
3. Interpreting Spectra of Aggregated Polymers:
-
The presence of both narrow and broad features in the ¹H NMR spectrum can indicate the coexistence of free chains and π-stacked aggregates.[11][12]
-
Despite line broadening, 2D NMR experiments can still provide valuable information about the structure of the aggregates.[12]
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil (Journal Article) | ETDEWEB [osti.gov]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Thiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of thiophene derivatives?
The oral bioavailability of thiophene derivatives is often limited by several factors:
-
Poor Aqueous Solubility: Many thiophene derivatives are lipophilic and have low solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.
-
Extensive First-Pass Metabolism: The thiophene ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes in the liver, primarily through S-oxidation and epoxidation.[1] This can significantly reduce the amount of the parent drug that reaches systemic circulation.
-
Formation of Reactive Metabolites: Metabolism of the thiophene ring can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which can be toxic.[2][3]
Q2: What are the main strategies to improve the bioavailability of thiophene derivatives?
Several strategies can be employed to overcome the bioavailability challenges of thiophene derivatives:
-
Prodrug Approach: This involves chemically modifying the thiophene derivative to create a prodrug with improved physicochemical properties, such as increased solubility or permeability. The prodrug is then converted to the active parent drug in the body.
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rate and bioavailability.[4][5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can enhance its solubility and absorption.
-
-
Chemical Modification: Altering the chemical structure of the thiophene derivative, for example, by introducing specific substituents, can improve its metabolic stability and pharmacokinetic profile.
Q3: How does the prodrug strategy work for thiophene derivatives?
The prodrug approach for thiophene derivatives aims to mask the functional groups responsible for poor solubility or rapid metabolism. For instance, a lipophilic thiophene compound can be derivatized with a hydrophilic moiety to create a more water-soluble prodrug. This enhances its dissolution in the gastrointestinal fluids. Once absorbed, enzymes in the body cleave the promoiety, releasing the active thiophene drug. One study reported a two-fold increase in rat plasma levels for two prodrugs of a thiophene derivative compared to the parent compound.[9]
Troubleshooting Guides
Issue: Low in vivo efficacy despite good in vitro activity.
Possible Cause: Poor oral bioavailability of the thiophene derivative.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Determine the aqueous solubility of your compound.
-
Evaluate its lipophilicity (LogP).
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.
-
-
Implement Bioavailability Enhancement Strategies:
-
Prodrug Synthesis: If the compound has suitable functional groups, consider synthesizing a more soluble or metabolically stable prodrug.
-
Formulation Development:
-
Prepare a nanosuspension to increase the dissolution rate.
-
Develop a solid dispersion with a suitable hydrophilic polymer.
-
Explore lipid-based formulations.
-
-
Issue: High variability in pharmacokinetic data between subjects.
Possible Cause: Formulation-dependent absorption or genetic polymorphisms in metabolic enzymes.
Troubleshooting Steps:
-
Optimize Formulation:
-
Ensure the formulation provides consistent drug release. For solid dispersions, check for drug recrystallization. For nanosuspensions, monitor particle size and stability.
-
-
Investigate Genetic Factors:
-
Consider the potential influence of genetic variations in CYP enzymes (e.g., CYP2C19 for clopidogrel) on the metabolism of your thiophene derivative.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Thiophene-Containing Antiplatelet Agents
| Drug | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Elimination Half-life (h) |
| Clopidogrel (Test) | 1.1 | 4185.67 | 6119.84 | ~8 |
| Clopidogrel (Reference) | 0.997 | 3913.17 | 5585.81 | ~8 |
| Prasugrel (Free Base) | - | - | ~8-9% lower than HCl salt | ~7 |
| Prasugrel (HCl Salt) | ~0.5 | - | - | ~7 |
Data for Clopidogrel is for its major metabolite. Tmax and Cmax for Prasugrel are for its active metabolite.[10] AUC for Prasugrel is compared between the free base and hydrochloride salt.[11][12]
Table 2: Bioequivalence Data for Different Formulations of Clopidogrel (75 mg tablets)
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t | 100.33% | 95.50% – 105.40% |
| AUC0-inf | 98.96% | 94.45% – 103.69% |
| Cmax | 105.83% | 95.91% – 116.78% |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Data from a study comparing a test formulation to the reference Plavix®.[13]
Experimental Protocols
Protocol 1: Preparation of a Thiophene Derivative Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of a poorly water-soluble thiophene derivative to enhance its dissolution rate.
Materials:
-
Poorly soluble thiophene derivative
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to prepare the stabilizer solution.
-
Disperse the thiophene derivative powder in the stabilizer solution to form a presuspension.
-
-
Milling:
-
Transfer the presuspension and the milling media to the milling chamber.
-
Mill the suspension at a specified speed and for a predetermined time. The optimal milling parameters (speed, time, bead size, and drug-to-bead ratio) should be determined for each specific compound.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Assess the dissolution rate of the nanosuspension compared to the unmilled drug powder.
-
Protocol 2: Preparation of a Thiophene Derivative Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a thiophene derivative in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
Thiophene derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve both the thiophene derivative and the hydrophilic polymer in a common solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized for each system.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature.
-
-
Drying:
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid-state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
-
Determine the drug content and uniformity in the solid dispersion.
-
Evaluate the in vitro dissolution rate of the solid dispersion in a suitable medium and compare it with the pure drug.
-
Visualizations
Caption: Experimental workflow for preparing a thiophene derivative nanosuspension.
Caption: Experimental workflow for preparing a thiophene derivative solid dispersion.
Caption: Metabolic pathway of thiophene derivatives via Cytochrome P450 enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 12. Relative bioavailability of prasugrel free base in comparison to prasugrel hydrochloride in the presence and in the absence of a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Analysis of Thiophene-Based Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in pH regulation, ion transport, and biosynthetic reactions makes them a significant therapeutic target for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[1][2] Sulfonamides represent a major class of potent CA inhibitors.[3]
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of various compounds against different human carbonic anhydrase (hCA) isoforms is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher inhibitory potency. The following table summarizes the Kᵢ values for a selection of thiophene-based sulfonamides and the widely used clinical inhibitor, Acetazolamide (AAZ), against key hCA isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 |
| 5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 224 | 2.2 | 5.4 | 3.4 |
| 4-(3-chlorophenyl)-thiophene-2-sulfonamide | >10000 | 8.9 | - | - |
| 4-(4-chlorophenyl)-thiophene-2-sulfonamide | >10000 | 9.2 | - | - |
Data for thiophene derivatives are sourced from published scientific literature.[4][5] It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving carbonic anhydrase and a typical workflow for evaluating CA inhibitors.
Caption: Role of transmembrane CAs in pH regulation.
Caption: Workflow for CA inhibitor screening.
Experimental Protocols
A common method for determining the inhibitory activity of compounds against carbonic anhydrase is the esterase activity assay, which measures the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA).
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
1. Materials and Reagents:
- Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
- Substrate: p-Nitrophenyl acetate (p-NPA)
- Test inhibitor (e.g., thiophene sulfonamide derivative) dissolved in DMSO
- Reference inhibitor (e.g., Acetazolamide)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 400 nm
2. Method:
- Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
- Add a fixed amount of the carbonic anhydrase enzyme to each well of the microplate.
- Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for enzyme-inhibitor binding.
- Initiate the enzymatic reaction by adding a solution of p-NPA to each well.
- Immediately measure the change in absorbance at 400 nm over time in a kinetic mode. The product of the reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.
- The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ, the substrate concentration, and the Michaelis constant (Kₘ) of the enzyme for the substrate.
Concluding Remarks
Thiophene-based sulfonamides represent a promising class of carbonic anhydrase inhibitors with several derivatives demonstrating high potency, particularly against the therapeutically relevant isoforms hCA II, hCA IX, and hCA XII.[4] The data suggests that modifications to the thiophene ring can significantly influence inhibitory activity and isoform selectivity. Further investigation into compounds like 2-(Thiophene-2-sulfonamido)acetic acid is warranted to fully characterize their inhibitory profile and therapeutic potential. The experimental protocols and workflows described provide a framework for the systematic evaluation of such novel inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiophene-Based mPGES-1 Inhibitors for Inflammation and Pain Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiophene-based microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors against other notable alternatives. The following analysis is supported by experimental data to aid in the evaluation of potential therapeutic agents.
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a key target for the development of next-generation anti-inflammatory and analgesic drugs. As the terminal enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, its selective inhibition offers a promising therapeutic strategy with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] Thiophene-containing compounds represent one of the chemical scaffolds explored for the development of potent and selective mPGES-1 inhibitors.
Performance Comparison of mPGES-1 Inhibitors
The inhibitory activities of various compounds are typically evaluated using both cell-free and cell-based assays. Cell-free assays assess the direct interaction of the inhibitor with the isolated mPGES-1 enzyme, while cell-based assays provide insights into the compound's ability to penetrate cell membranes and inhibit PGE2 production in a more physiologically relevant environment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Thiophene-Based mPGES-1 Inhibitors
A notable example of a thiophene-based inhibitor is a derivative of 2-(thiophen-2-yl)acetic acid. Research has identified compounds within this class that exhibit low micromolar inhibitory activity against mPGES-1. For instance, compound 2c (a 2-(thiophen-2-yl)acetic acid derivative) has shown promising activity in cell-based assays.
Comparative Inhibitors from Other Chemical Classes
To provide a comprehensive overview, the following tables summarize the IC50 values of selected thiophene-based inhibitors alongside compounds from other well-established chemical classes known to inhibit mPGES-1.
Table 1: Comparative Inhibitory Activity (IC50) of mPGES-1 Inhibitors in Cell-Free Assays
| Chemical Class | Compound | Human mPGES-1 IC50 (nM) | Reference |
| Thiophene-based | 2-(5-(4-chlorobenzoyl)thiophen-2-yl)acetic acid (analogue) | ~ Low µM range | [2] |
| Phenanthrene Imidazole | MF-63 | 1 | [3] |
| Benzoxazole | Compound 29 | 2 | [4] |
| Benzimidazole | Compound 17d | 8 | [4] |
| Phenylsulfonyl Hydrazide | Compound 8n | 70 | [4] |
| Pirinixic Acid Derivative | Compound 7b | 1300 | [3] |
| Arylpyrrolizine | Licofelone (ML3000) | 6000 | [4] |
Table 2: Comparative Inhibitory Activity (IC50) of mPGES-1 Inhibitors in Cell-Based Assays (A549 Cells)
| Chemical Class | Compound | A549 Cell IC50 (nM) | Reference |
| Thiophene-based | 2-(5-(4-chlorobenzoyl)thiophen-2-yl)acetic acid (analogue) | ~ Low µM range | [2] |
| Benzimidazole | Compound 17d | 16.24 | [4] |
| Benzoxazole | Compound 37 | 34 | [4] |
| Phenanthrene Imidazole | MF-63 | 420 | [3] |
| Arylpyrrolizine | Licofelone (ML3000) | < 1000 | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mPGES-1 inhibitors.
Cell-Free mPGES-1 Enzyme Activity Assay
This assay directly measures the inhibition of the enzymatic conversion of prostaglandin H2 (PGH2) to PGE2 by mPGES-1.
-
Enzyme Source: Microsomal fractions are prepared from cells overexpressing mPGES-1, such as IL-1β-stimulated A549 human lung carcinoma cells.[2]
-
Reaction Mixture: The assay is typically performed in a potassium phosphate buffer containing glutathione (GSH) as a necessary cofactor.
-
Inhibitor Incubation: The test compounds (inhibitors) at various concentrations are pre-incubated with the microsomal preparation.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination and PGE2 Quantification: The reaction is stopped after a defined period, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 formation is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit PGE2 production in intact cells.
-
Cell Culture: A suitable cell line, such as A549 cells, is cultured in appropriate media.
-
Cell Stimulation: To induce the expression of mPGES-1 and COX-2, the cells are stimulated with a pro-inflammatory agent, typically interleukin-1β (IL-1β).
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period to allow for PGE2 production.
-
PGE2 Measurement: The concentration of PGE2 released into the cell culture supernatant is measured, usually by ELISA.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that reduces PGE2 production by 50% compared to untreated (but stimulated) control cells.
Visualizing the Landscape of mPGES-1 Inhibition
To better understand the context of mPGES-1 inhibition, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logical structure of this comparative analysis.
References
- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thiophene Derivatives in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available data on the in vivo efficacy of 2-(Thiophene-2-sulfonamido)acetic acid in animal models is not available. This guide therefore provides a comparative analysis of the efficacy of structurally related thiophene derivatives in established animal models of inflammation and cancer, offering valuable insights for preclinical research and development in this area.
I. Comparative Efficacy in Animal Models
The following tables summarize the quantitative efficacy data for various thiophene derivatives in two standard preclinical models: the carrageenan-induced paw edema model for inflammation and the CT26 murine tumor model for cancer. These models are widely used to assess the therapeutic potential of novel compounds.
Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema (Rat Model)
The carrageenan-induced paw edema model is a well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs. Edema is induced by injecting carrageenan into the paw, and the reduction in swelling is measured over time.
| Compound ID/Name | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Thiophene Derivative 15 | 50 mg/kg | - | - | 58.46% | Indomethacin | 47.73% |
| Thiophene Derivative 16 | - | - | - | 48.94% | Sodium Diclofenac | - |
| Thiophene Derivative 17 | - | - | - | 47.00% | Sodium Diclofenac | - |
| Thiophene Derivative C1 | - | - | 5 | 63.66% | - | - |
| Thiophene Derivative C5 | - | - | - | 61.78% (lesion size reduction) | - | - |
Data sourced from multiple studies and presented for comparative purposes. The specific structures of compounds 15, 16, 17, C1, and C5 can be found in the cited literature[1][2].
Anti-Cancer Efficacy in CT26 Murine Tumor Model
The CT26 model is a syngeneic mouse model of colorectal cancer used to assess the efficacy of anti-cancer agents, including immunotherapies and chemotherapeutics.
| Compound ID/Name | Formulation | Metric | Result | Comparator |
| Benzyl urea derivative (BU17) | Solution | Mouse Survival | Significantly longer than untreated | Untreated Control |
| Benzyl urea derivative (BU17) | Nanoparticles | Mouse Survival | Significantly longer than untreated | Untreated Control |
| Benzyl urea derivative (BU17) | Nanoparticles | Tumor Growth | Significant decrease compared to untreated | Untreated Control |
Data from a study on a benzyl urea derivative containing a tetrahydrobenzo[b]thiophene scaffold[3].
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key animal models cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds[4][5][6].
Animals: Male Wistar rats (180-220 g) are typically used.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (thiophene derivative) or reference drug (e.g., Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
CT26 Syngeneic Murine Tumor Model
This model is used to evaluate the in vivo anti-cancer efficacy of test compounds in an immunocompetent setting[3][7][8].
Cell Line: CT26, a murine colon adenocarcinoma cell line.
Animals: BALB/c mice, which are syngeneic to the CT26 cell line.
Procedure:
-
Cell Culture: CT26 cells are cultured in appropriate media until they reach the desired confluency.
-
Tumor Cell Implantation: A suspension of CT26 cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2
-
Randomization and Treatment: Once the tumors reach a specific size (e.g., ~100-150 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, test compound, reference drug). The treatment is administered as per the study design (e.g., intraperitoneally, orally).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in survival. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves and survival plots are generated and statistically analyzed to determine the efficacy of the treatment.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiophene derivatives are attributed to their interaction with specific signaling pathways. The diagrams below illustrate a common experimental workflow and a key signaling pathway implicated in the action of some thiophene-based compounds.
Caption: A typical experimental workflow for evaluating the efficacy of a test compound in an animal model.
Some thiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. The following diagram illustrates this pathway.
References
- 1. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Thiophene-2-sulfonamido)acetic Acid Analogs
The 2-(thiophene-2-sulfonamido)acetic acid scaffold is a key pharmacophore in medicinal chemistry, integrating the biologically active thiophene ring with a sulfonamide linker and an acetic acid moiety. Thiophene derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] Similarly, the sulfonamide group is a cornerstone of many therapeutic agents, renowned for its role in enzyme inhibition.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, focusing on their efficacy as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed protocols.
Structure-Activity Relationship in Enzyme Inhibition
Analogs of this compound have been investigated as potent inhibitors of several key enzymes, most notably carbonic anhydrases and peroxidases. The SAR studies reveal that substitutions on the thiophene ring and modifications of the sulfonamide group are critical for potency and selectivity.
Thiophene-based sulfonamides are potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). These enzymes are significant therapeutic targets for conditions like glaucoma, edema, and epilepsy. The core structure involves the thiophene-2-sulfonamide moiety, which anchors the molecule to the zinc ion in the enzyme's active site.
A study on various thiophene-based sulfonamides revealed significant inhibitory effects on both hCA-I and hCA-II, with Ki values in the nanomolar to micromolar range. The sulfonamide and thiophene moieties were identified as playing a crucial role in the inhibition. Molecular docking studies suggest these compounds inhibit the enzymes by interacting outside of the catalytic active site in a noncompetitive manner.[4]
Table 1: Inhibitory Activity of Thiophene-Based Sulfonamides against hCA-I and hCA-II
| Compound ID | Structure | hCA-I Kᵢ (nM) | hCA-II Kᵢ (nM) |
|---|---|---|---|
| 1 | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-sulfonamide | 66.49 ± 17.15 | 74.88 ± 20.65 |
| 2 | N-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-sulfonamide | 234.99 ± 15.44 | 38.04 ± 12.97 |
| 3 | N-(4-methylphenyl)thiophene-2-sulfonamide | 107.01 ± 25.84 | 100.12 ± 16.55 |
| 4 | 5-bromothiophene-2-sulfonamide | 89.55 ± 14.21 | 81.33 ± 13.98 |
Data sourced from kinetic studies on human erythrocyte carbonic anhydrase isoenzymes.[4]
Lactoperoxidase is a crucial enzyme in the innate immune system, possessing natural antibacterial properties.[6] A study investigating the in vitro effects of several thiophene-2-sulfonamide derivatives on bovine milk LPO found that these compounds act as inhibitors.[6] The most potent compound identified was 5-(2-thienylthio)thiophene-2-sulfonamide, which exhibited competitive inhibition with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM.[6] This highlights that dimerization or the addition of bulky substituents at the 5-position of the thiophene ring can significantly enhance inhibitory activity.
Table 2: Inhibitory Activity of Thiophene-2-Sulfonamide Derivatives against Lactoperoxidase
| Compound | R Group at 5-Position | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|---|---|---|---|
| 1a | -H | >100 | - | - |
| 2a | -Cl | 28.6 | 21.0 ± 4.0 | Competitive |
| 3a | -Br | 15.4 | 11.0 ± 1.0 | Competitive |
| 4a | -I | 8.9 | 6.0 ± 1.0 | Competitive |
| 5a | -NO₂ | 10.5 | 8.0 ± 2.0 | Competitive |
| 6a | -CN | 12.2 | 9.0 ± 1.0 | Competitive |
| 7a | -S-(Thiophen-2-yl) | 3.4 | 2.0 ± 0.6 | Competitive |
Data sourced from an in vitro study on bovine milk LPO.[6]
SAR Insights for LPO Inhibition:
-
Halogen Substitution: Potency increases with the size of the halogen at the 5-position (I > Br > Cl).
-
Electron-Withdrawing Groups: Both nitro (-NO₂) and cyano (-CN) groups at the 5-position confer potent inhibition.
-
Bulky Substituents: The most significant increase in activity was observed with the bulky 2-thienylthio group, suggesting a favorable interaction within a hydrophobic pocket of the enzyme.
Structure-Activity Relationship in Antimicrobial Activity
Thiophene derivatives, including those with sulfonamide, amide, and carboxylic acid functionalities, are well-documented for their broad-spectrum antimicrobial properties.[7][8][9] The activity is highly dependent on the substitution pattern on the thiophene ring and the nature of the appended functional groups.
A study on newly synthesized 2-thiophene carboxylic acid thioureides demonstrated activity against both reference and multidrug-resistant clinical strains, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 250 µg/mL for Gram-negative bacteria and 7.8 to 125 µg/mL for Bacillus subtilis.[10] Another series of heterocyclic amides derived from 2-thiopheneacetic acid also showed promising antibacterial activity, with some compounds exhibiting better efficacy against S. aureus, E. faecalis, and P. aeruginosa than the standard drug amoxicillin.[7]
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Thiophene Derivatives
| Compound | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|---|
| Thioureide 1 | -NH-CS-NH-Phenyl | 125 | 31.25 | 62.5 | 125 | 31.25 |
| Thioureide 2 | -NH-CS-NH-(p-Cl-Phenyl) | 250 | 62.5 | 125 | 250 | 62.5 |
| Amide I | -CO-NH-CH₂-Thiophene | 15.6 | 62.5 | 62.5 | 31.2 | 62.5 |
| Amide III | -CO-NH-(2-thiazolyl) | 15.6 | 31.2 | 62.5 | 31.2 | 125 |
Data compiled from studies on 2-thiophene carboxylic acid thioureides[10] and 2-thiopheneacetic acid amides[7].
SAR Insights for Antimicrobial Activity:
-
The presence of a thiophene core is fundamental for activity.
-
For thioureides, the nature of the substituent on the terminal nitrogen influences the activity spectrum.[10]
-
For amide derivatives, incorporating another heterocyclic ring (like thiazole) can enhance antibacterial potency.[7]
-
Compounds with activity against drug-resistant Gram-negative bacteria like P. aeruginosa are particularly significant.[8][9]
Experimental Protocols
This protocol is adapted from methodologies used to assess the inhibition of human carbonic anhydrase (hCA) isoenzymes.[4]
-
Enzyme Purification: Human carbonic anhydrase isoenzymes I and II are purified from fresh human erythrocytes using Sepharose-4B-L-tyrosine-sulfonamide affinity chromatography.
-
Assay Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product monitored spectrophotometrically at 348 nm.
-
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-SO₄ buffer (pH 7.4).
-
Add a known concentration of the purified hCA-I or hCA-II enzyme solution.
-
Introduce various concentrations of the thiophene sulfonamide inhibitor (dissolved in DMSO) to the mixture.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Record the change in absorbance at 348 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Perform kinetic studies with varying substrate and inhibitor concentrations and use Lineweaver-Burk plots to determine the inhibition type and the inhibition constant (Kᵢ).
-
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and is based on standard serial dilution techniques.[7][10]
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized cell density, typically 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized thiophene analogs in a suitable solvent like DMSO to create a stock solution.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium. This creates a range of decreasing compound concentrations across the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, gentamicin) is often used as a reference.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
A viability indicator dye like resazurin can be added to aid in determining the endpoint.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
Thiophene Sulfonamides: A Comparative Analysis of In Vitro and In Vivo Activity
Thiophene sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Their efficacy, however, can vary significantly between controlled laboratory settings (in vitro) and whole-organism studies (in vivo). This guide provides a comparative overview of the in vitro and in vivo activities of selected thiophene sulfonamides, supported by experimental data and detailed protocols to aid researchers in drug development.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of key thiophene sulfonamide derivatives discussed in recent literature.
Table 1: In Vitro Activity of Thiophene Sulfonamides
| Compound/Class | Target/Assay | Cell Line/Organism | Activity Metric | Result | Reference |
| PTSP | LuxR Homologs (Quorum Sensing) | Vibrio spp. | Inhibition | Sub-micromolar | [1] |
| Qstatin | SmcR (Quorum Sensing) | Vibrio vulnificus | Inhibition | Effective Inhibitor | [1] |
| Bromohydrosulfonylacetamides | Pfmrk (a P. falciparum CDK) | Plasmodium falciparum | IC₅₀ | Sub-micromolar | [2] |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase (LPO) | Bovine Milk | IC₅₀ | 3.4 nM | [3] |
| N-4-methoxyphenyl derivative 15 | Cytotoxicity | HT-29, CCRF-CEM, K-562, MEL-AC | GI₅₀ | 1-9 nM | [4] |
| N-4-methoxyphenyl derivative 15 | Cytotoxicity | HTB-54 | GI₅₀ | 200 nM | [4] |
Table 2: In Vivo Activity of Thiophene Sulfonamides
| Compound | Model Organism | Infection/Disease Model | Efficacy | Reference |
| PTSP | Brine Shrimp Larvae | Vibrio vulnificus infection | Most effective | [1] |
| PTSP | Brine Shrimp Larvae | Vibrio campbellii infection | Effective | [1] |
| PTSP | Brine Shrimp Larvae | Vibrio parahaemolyticus infection | Effective | [1] |
| PTSP | Brine Shrimp Larvae | Vibrio coralliilyticus infection | Effective | [1] |
| PTSP | Brine Shrimp Larvae | Vibrio cholerae infection | Not effective | [1] |
| Qstatin | Brine Shrimp Larvae | Vibrio spp. infection | Increases survival | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate thiophene sulfonamides.
1. In Vitro Quorum Sensing Inhibition Assay (Bioluminescence Reporter)
This assay is used to screen for inhibitors of the master quorum sensing transcription factor, LuxR, in Vibrio species.[1]
-
Organism: An E. coli strain carrying a plasmid with the luxR gene and a reporter plasmid containing the promoter region of a LuxR-controlled gene fused to the luxCDABE operon (bioluminescence genes).
-
Procedure:
-
Grow the E. coli reporter strain overnight in culture medium.
-
Dilute the overnight culture and aliquot into a 96-well plate.
-
Add the thiophene sulfonamide compounds at various concentrations to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Measure both optical density (at 600 nm) to monitor cell growth and bioluminescence using a plate reader at regular intervals.
-
-
Analysis: Inhibition of quorum sensing is determined by a reduction in bioluminescence relative to untreated controls, ensuring no significant effect on cell growth (optical density).
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6]
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are commonly used.[6]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[5]
-
Prepare serial dilutions of the thiophene sulfonamide compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[5]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at 540 nm.
-
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.[5]
3. In Vivo Brine Shrimp (Artemia salina) Infection Model
This model is used to evaluate the efficacy of compounds in a whole organism infected with pathogenic Vibrio.[1]
-
Organism: Brine shrimp larvae and pathogenic Vibrio strains.
-
Procedure:
-
Hatch brine shrimp eggs in sterile seawater.
-
Aliquot a specific number of larvae into a multi-well plate.
-
Add the pathogenic Vibrio strain to the wells to initiate infection.
-
Immediately after adding the bacteria, add the thiophene sulfonamide compound to be tested.
-
Incubate the plates and monitor the survival of the brine shrimp larvae over time (e.g., 24-48 hours).
-
-
Analysis: The efficacy of the compound is determined by the increased survival rate of the larvae in the treated groups compared to the untreated, infected control group.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.
Caption: Quorum sensing signaling pathway in Vibrio and the inhibitory action of thiophene sulfonamides.
Caption: General workflow for comparing the in vitro and in vivo activity of thiophene sulfonamides.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiophene-Based Scaffolds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Thiophene-Based Scaffolds
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of pharmacologically active compounds, including numerous FDA-approved drugs.[1][2] In the realm of oncology, various thiophene-based scaffolds have emerged as promising candidates for the development of novel anti-cancer agents. These scaffolds often serve as bioisosteres of phenyl rings, offering improved metabolic stability and target engagement.
This guide provides an objective, head-to-head comparison of the anti-cancer performance of different thiophene-based scaffolds, with a focus on thieno[2,3-d]pyrimidines and benzothiophenes. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various thiophene-based scaffolds against a panel of human cancer cell lines. It is important to note that the experimental conditions, such as the specific cell lines and assay methods, may vary between studies. Therefore, direct comparison of absolute IC50 values across different tables should be made with caution.
Thieno[2,3-d]pyrimidine Scaffolds
Thieno[2,3-d]pyrimidines have been extensively investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] Their structural similarity to purines allows them to effectively compete for the ATP-binding site of these enzymes.[5]
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 Inhibitor | HCT-116 | 2.80 ± 0.16 | [6][7] |
| HepG2 | 4.10 ± 0.45 | [6][7] | ||
| Compound 12j | Dual c-Met/VEGFR-2 Inhibitor | c-Met (enzyme) | 0.025 | [4] |
| VEGFR-2 (enzyme) | 0.048 | [4] | ||
| Compound 5a | Not specified | Melanoma (MDA-MB-435) | GP = -31.02% | [8] |
| Compound VIb | PI3Kβ & PI3Kγ Inhibitor | T-47D (Breast) | Not specified | [9] |
| Compound 14 | Not specified | Breast (MCF7) | 22.12 | [10][11] |
| Compound 13 | Not specified | Breast (MCF7) | 22.52 | [10][11] |
| Compound 9 | Not specified | Breast (MCF7) | 27.83 | [10][11] |
| Compound 12 | Not specified | Breast (MCF7) | 29.22 | [10][11] |
IC50: The half maximal inhibitory concentration. GP: Growth Percent.
Benzothiophene Scaffolds
Benzothiophenes, consisting of a thiophene ring fused to a benzene ring, represent another important class of anti-cancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the RhoA/ROCK pathway.[1][12]
Table 2: Anticancer Activity of Benzothiophene Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound b19 | RhoA/ROCK Pathway Inhibitor | MDA-MB-231 (Breast) | Not specified | [1][2] |
| MCF-7 (Breast) | Not specified | [1] | ||
| Compound 5 | Tubulin Polymerization Inhibitor | OVCAR8 (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] |
| NCI/ADR-RES (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] | ||
| Compound 6 | Tubulin Polymerization Inhibitor | OVCAR8 (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] |
| NCI/ADR-RES (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] | ||
| Compound 13 | Tubulin Polymerization Inhibitor | OVCAR8 (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] |
| NCI/ADR-RES (Ovarian) | GI50 = 0.01 - 0.09 µM | [12] |
GI50: The concentration required to inhibit cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The anticancer activity of thiophene-based scaffolds is intrinsically linked to their ability to modulate specific cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Thieno[2,3-d]pyrimidines: Targeting Kinase Signaling Cascades
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and survival and is hyperactivated in many cancers.[13][14][15]
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.r-project.org [journal.r-project.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Bridging the Gap: Validating Computational Docking of Thiophene Inhibitors with Experimental Data
A Comparative Guide for Researchers in Drug Discovery
The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery. For researchers investigating thiophene-based inhibitors, computational docking serves as a powerful tool for predicting binding affinities and poses. However, the in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance. This guide provides a comparative overview of computational docking results and their experimental validation for a series of thiophene derivatives targeting various key proteins implicated in diseases like cancer and inflammation.
Data Presentation: Docking Scores vs. Experimental Activity
The ultimate test for a docking protocol is its ability to correlate with experimental data. A strong correlation between the predicted binding energy (docking score) and the measured inhibitory activity (e.g., IC50) provides confidence in the computational model's predictive power for screening and lead optimization. The following tables summarize representative data from studies on thiophene derivatives targeting a range of proteins.
Table 1: Thiophene Derivatives Targeting Kinases
| Compound ID/Series | Target Kinase(s) | Docking Score/Binding Energy (kcal/mol) | Experimental IC50 | Reference |
| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | -8.068 | 32.435 ± 5.5 µM | [1] |
| Thieno[2,3-d]pyrimidine Derivative 9b | FLT3 | -8.360 | Kinase Inhibition ≥77% | [1] |
| Thiophene-based Inhibitor 21a | EGFR, HER2 | -7.7 (EGFR T790M) | 0.47 nM (EGFR), 0.14 nM (HER2) | [1] |
| Pyrazole-Thiophene Hybrid 2 | EGFR (wild & T790M mutant) | - | 16.25 µg/mL (wild), 17.8 µg/mL (mutant) | [2] |
| Pyrazole-Thiophene Hybrid 8 | VEGFR-2 | - | 35.85 µg/mL | [2] |
| Thiophene Compound 7 | CDK2 | -37.45 (re-docking of lead) | 0.042 - 4.09 µM (for series) | [3] |
Table 2: Thiophene Derivatives Targeting Other Enzymes and Proteins
| Compound ID/Series | Target | Docking Score/Binding Energy (kcal/mol) | Experimental IC50/MIC | Reference |
| Thiophene-2-amidoxime Derivatives | COX-2, TNF-α | Not specified | Not specified | [4] |
| Thiophenyl Hydrazone 5b | Tubulin | Not specified | 2.61 ± 0.34 µM (HT29 cells), 8.21 ± 0.30 µM (tubulin polymerization) | [5] |
| Thiazole-Thiophene 4b | Breast Cancer Cells (PDB=2W3L) | -6.011 | Promising activity | [6][7] |
| Thiophene Derivative S23 | DprE1 | -8.516 | 78.125 µg/mL (MIC) | [8] |
| Thiophene-based Oxadiazole 11b | Carbonic Anhydrase IX | Not specified | 6.55 µM (MCF7), 8.20 µM (HCT116) | [9][10] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | Not specified | 0.31–1.40 µM | [11] |
Experimental Protocols
Accurate experimental validation relies on well-defined and standardized protocols. Below are methodologies for common assays used to validate inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of compounds against specific kinases like EGFR or VEGFR-2.[1]
-
Reagents and Materials : Recombinant human kinase, ATP, a suitable substrate peptide, and the thiophene-based test compounds.
-
Assay Procedure :
-
The kinase, substrate, and various concentrations of the test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is terminated.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.[1]
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer) are cultured in an appropriate medium.[5][6]
-
Assay Procedure :
-
Exponentially growing cells are seeded in 96-well plates.[3]
-
After cell attachment, they are treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from a dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[6]
TNF-α Inhibition Assay (ELISA)
This assay measures the ability of an inhibitor to reduce the production of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[4]
-
Cell Culture : Macrophages or monocytic cell lines (e.g., THP-1) are used.
-
Assay Procedure :
-
Cells are pre-treated with different concentrations of the thiophene inhibitor.[4]
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
The cell culture supernatant is collected after an incubation period.
-
The concentration of TNF-α in the supernatant is quantified using a standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) protocol.[4]
-
-
Data Analysis : A standard curve of known TNF-α concentrations is used to determine the TNF-α concentration in the samples. The percentage of TNF-α inhibition for each inhibitor concentration is calculated compared to the LPS-stimulated control without the inhibitor. The IC50 value is then determined.[4]
Mandatory Visualization
To better understand the context of these molecular docking and experimental validation studies, the following diagrams illustrate a general workflow and a representative signaling pathway.
Caption: Workflow for computational docking and experimental validation.
Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(Thiophene-2-sulfonamido)acetic acid Against Standard-of-Care Carbonic Anhydrase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including the regulation of pH and the secretion of aqueous humor in the eye.[1][2] Inhibition of specific carbonic anhydrase isoforms, particularly CA-II, is a validated therapeutic strategy for reducing intraocular pressure (IOP) in glaucoma patients.[3][4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available in vitro inhibitory activity of thiophene-based sulfonamides and the standard-of-care drugs against key human carbonic anhydrase (hCA) isoforms. The data is presented as IC50 and Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate greater potency.
Table 1: Inhibitory Activity (IC50, nM) Against Human Carbonic Anhydrase Isoforms
| Compound/Class | hCA I (nM) | hCA II (nM) |
| Thiophene-based sulfonamides | 69 - 70,000[5] | 23.4 - 1,405[5] |
| Dorzolamide | 600[6] | 0.18[6] |
| Brinzolamide | - | 3.2[7] |
| Acetazolamide | 985.8[8] | 12[9] |
Table 2: Inhibition Constants (Ki, nM) Against Human Carbonic Anhydrase Isoforms
| Compound/Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Thiophene-based sulfonamides | 66.49 - 234,990[5] | 74.88 - 38,040[5] | - | - |
| Dorzolamide | - | 8[10] | - | - |
| Brinzolamide | - | - | - | - |
| Acetazolamide | 278.8 ± 44.3[8] | 12[9] | - | - |
| Benzo[b]thiophene 1,1-dioxide sulfonamides | 63 - 138[11] | 6.3 - 8.8[11] | 2.8 - 15[11] | - |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7544[12] | 2.2 - 7.7[12] | 5.4 - 811[12] | 3.4 - 239[12] |
Note: Data for 2-(Thiophene-2-sulfonamido)acetic acid is not available. The data for "Thiophene-based sulfonamides" represents a range of values for a series of related compounds and provides an estimate of the potential activity of this class of molecules.
Mechanism of Action: Lowering Intraocular Pressure
Carbonic anhydrase inhibitors reduce intraocular pressure by decreasing the production of aqueous humor.[13] The ciliary body in the eye produces aqueous humor, and this process is dependent on the catalytic activity of carbonic anhydrase.[14] By inhibiting this enzyme, CAIs reduce the formation of bicarbonate ions, which in turn suppresses fluid transport and lowers the rate of aqueous humor secretion.[4][15]
Experimental Protocols
The following is a generalized protocol for an in vitro carbonic anhydrase inhibition assay, a common method used to determine the inhibitory potency of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific carbonic anhydrase isoform.
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.[1] The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA-I or hCA-II)
-
Test compound (e.g., this compound) and standard inhibitors (e.g., acetazolamide)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Dissolve the test compound and standard inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of the inhibitor.
-
Prepare a fresh solution of the p-NPA substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted test compound or standard inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the CA enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
While direct comparative data for this compound is needed for a definitive assessment, the analysis of related thiophene-based sulfonamides suggests that this class of compounds holds promise as potent inhibitors of carbonic anhydrase, particularly the therapeutically relevant hCA-II isoform. The inhibitory profiles of some of these compounds appear to be comparable to or even exceed that of the established drug acetazolamide and are within the range of the topically active agents dorzolamide and brinzolamide.
Further preclinical studies are warranted to elucidate the specific inhibitory profile, selectivity, and pharmacokinetic properties of this compound. Such data will be crucial in determining its potential as a novel therapeutic agent for glaucoma and other conditions where carbonic anhydrase inhibition is beneficial. Researchers are encouraged to utilize standardized in vitro and in vivo models to generate data that can be directly benchmarked against the existing standard-of-care drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. [Mode of action, clinical profile and relevance of carbonic anhydrase inhibitors in glaucoma therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Assessing the Selectivity of 2-(Thiophene-2-sulfonamido)acetic Acid and its Analogs for Different Enzyme Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic selectivity of 2-(thiophene-2-sulfonamido)acetic acid and structurally related thiophene-based sulfonamides. Due to the limited publicly available data on the specific compound of interest, this document focuses on providing a broader context by summarizing the selectivity profiles of analogous compounds against key enzyme families, particularly carbonic anhydrases (CAs). The information presented is intended to guide researchers in the design and interpretation of selectivity studies for this class of compounds.
Executive Summary
Comparative Selectivity of Thiophene Sulfonamide Derivatives
The following table summarizes the inhibitory activity (IC50 and Kᵢ values) of several thiophene-based sulfonamide derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II). These isoforms are ubiquitously expressed and are common targets for initial selectivity profiling.
Table 1: Inhibitory Activity of Thiophene-Based Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | IC50 (nM) | Kᵢ (nM) | Inhibition Type | Reference |
| Thiophene-based sulfonamide derivatives (general range) | hCA I | 69 - 70,000 | 66.49 - 234,990 | Noncompetitive | [1] |
| Thiophene-based sulfonamide derivatives (general range) | hCA II | 23.4 - 1,405 | 74.88 - 38,040 | Noncompetitive | [1] |
| 5-Thiophene-2-sulfonamide derivatives with benzylsulfanyl moieties | hCA I | - | 683 - 4,250 | - | [2] |
| 5-Thiophene-2-sulfonamide derivatives with benzylsulfanyl moieties | hCA II | - | nanomolar range | - | [2] |
| Thiophene derivative Schiff bases (1a) | hCA I | - | 126.28 ± 7.89 | Noncompetitive | [3] |
| Thiophene derivative Schiff bases (1b) | hCA I | - | 58.82 ± 7.96 | Competitive | [3] |
| Thiophene derivative Schiff bases (1a) | hCA II | - | 103.41 ± 13.55 | Noncompetitive | [3] |
| Thiophene derivative Schiff bases (1b) | hCA II | - | 61.35 ± 7.89 | Competitive | [3] |
| 5-(2-Thienylthio)thiophene-2-sulfonamide | Lactoperoxidase | 3.4 | 2 ± 0.6 | Competitive | [4] |
Note: The wide range of values reflects the structural diversity of the tested compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the selectivity of enzyme inhibitors like this compound.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against CA isoforms.[5]
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in the assay buffer. The final solvent concentration should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the diluted test compound solution (or solvent for control wells)
-
Enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution (4-nitrophenyl acetate) to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes. The product, 4-nitrophenol, absorbs light at this wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
While the primary focus is on CAs, sulfonamide-based compounds can also inhibit MMPs. This protocol outlines a general procedure for assessing MMP inhibition.
Materials:
-
Recombinant human MMP catalytic domains (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Test compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To the wells of the microplate, add the assay buffer, diluted test compound, and the activated MMP enzyme solution.
-
Incubate at 37°C for a specified pre-incubation time.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow for determining enzyme inhibitor selectivity and a simplified signaling pathway involving carbonic anhydrase are provided below.
Caption: Workflow for Determining Enzyme Inhibitor Selectivity.
Caption: Simplified Role of Carbonic Anhydrase in Cellular Processes.
Conclusion
The assessment of enzyme isoform selectivity is a cornerstone of modern drug discovery. For thiophene-based sulfonamides like this compound, a thorough evaluation against a panel of relevant enzyme isoforms is crucial to delineate their therapeutic window and potential side effects. While direct inhibitory data for the title compound remains to be published, the information on analogous structures strongly suggests that it is likely to be an inhibitor of carbonic anhydrases. The provided experimental protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own investigations into the selectivity profile of this and other novel thiophene sulfonamide derivatives. Further studies are warranted to elucidate the specific inhibitory activities and selectivity of this compound against a broader range of enzyme isoforms, including various CAs and MMPs.
References
- 1. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Key Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the pharmacokinetic profiles of four notable thiophene derivatives: clopidogrel, prasugrel, tiaprofenic acid, and suprofen. Thiophene moieties are integral to numerous pharmaceuticals, and understanding their pharmacokinetic (PK) behavior is paramount for the development of safe and efficacious drugs.[1] This comparison aims to provide a clear, data-driven overview to inform preclinical and clinical research.
Executive Summary
Thiophene derivatives exhibit a wide range of pharmacokinetic behaviors, influenced by their specific chemical structures. Clopidogrel and prasugrel are notable pro-drugs that require metabolic activation to exert their antiplatelet effects, with prasugrel demonstrating a more efficient and rapid activation process.[2][3] In contrast, tiaprofenic acid and suprofen are non-steroidal anti-inflammatory drugs (NSAIDs) that are pharmacologically active in their administered form and are characterized by rapid absorption and elimination. The choice of a thiophene derivative in drug design can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the selected thiophene derivatives following oral administration in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dosage and analytical methods.
| Derivative | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-life (t½) (h) | Primary Metabolite Measured |
| Clopidogrel | 20 | ~20,400 (inactive metabolite) | 3 | 382 (inactive metabolite) | ~7.2-7.6 (inactive metabolite) | Carboxylic acid derivative (inactive) |
| N/A | Decreased with long-term treatment | N/A | Decreased with long-term treatment | N/A | Active thiol metabolite (Clop-AM) | |
| Prasugrel | N/A | N/A | ~0.5 (active metabolite) | N/A | ~7.4 (active metabolite) | Active metabolite (R-138727) |
| Tiaprofenic Acid | 3 and 9 (i.p.) | N/A | ~2 (for S-enantiomer after R-enantiomer administration) | N/A | ~3-6 | Parent Drug |
| Suprofen | 1.6 to 2 | N/A | N/A | N/A | N/A | Parent Drug and Metabolites |
Note: Data is compiled from multiple sources and may not be directly comparable. "N/A" indicates that specific quantitative data was not available in the cited sources under comparable conditions.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves in vivo studies in animal models, most commonly rats. A generalized experimental protocol for an oral pharmacokinetic study is outlined below.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight prior to dosing.
2. Drug Administration:
-
Formulation: The thiophene derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral administration.
-
Route of Administration: A single dose is administered via oral gavage using a suitable gavage needle.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection Site: Blood is typically collected from the jugular vein, saphenous vein, or via tail vein sampling.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the parent drug and/or its metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Standard Curves: Calibration curves are prepared using known concentrations of the analyte in blank plasma to ensure accurate quantification.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis with validated software (e.g., WinNonlin).
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Metabolic Pathways and Signaling
The metabolic activation of the prodrugs clopidogrel and prasugrel is a critical determinant of their antiplatelet activity. Both drugs require cytochrome P450 (CYP) enzymes for their conversion to active thiol metabolites, which then irreversibly inhibit the P2Y12 receptor on platelets.
References
Safety Operating Guide
Safe Disposal of 2-(Thiophene-2-sulfonamido)acetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of 2-(Thiophene-2-sulfonamido)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar chemicals, including sulfonamides, carboxylic acids, and thiophene derivatives.[1][2][3] It is crucial to treat this compound as potentially hazardous waste.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields.[4] | Protects against splashes and dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[3][4] | Prevents skin contact. |
| Body Protection | Laboratory coat or other protective clothing.[3][4] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated.[3] | Minimizes inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in adherence to local, state, and federal regulations.[3][5]
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).[2]
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.[2] Incompatible materials, such as strong oxidizing agents, should be stored separately.[6]
Step 2: Containerization
-
Solid Waste: Collect the solid compound and any contaminated disposable materials in a designated, clearly labeled, and sealable hazardous waste container.[4] Avoid creating dust during transfer.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof hazardous waste container.[1][3] Ensure the container is securely sealed.[1]
Step 3: Labeling
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[1] The label should also include the approximate quantity or concentration.[2]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3][4]
-
The primary recommended method for the disposal of such chemical compounds is incineration in a chemical incinerator.[1]
Note on Neutralization: While some acidic waste can be neutralized, this is generally not recommended for organic acids with other potentially hazardous characteristics.[3][7] Given the lack of specific data for this compound, avoid neutralization and opt for professional disposal.[3]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area: Evacuate non-essential personnel and secure the area.[4]
-
Ventilate the Area: Ensure adequate ventilation.[4]
-
Contain the Spill: Prevent further leakage or spillage.[4]
-
Absorb and Collect: For liquid spills, absorb the solution with an inert, non-combustible absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[4]
-
Collect Waste: Place all contaminated materials into a labeled hazardous waste container for disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-(Thiophene-2-sulfonamido)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Thiophene-2-sulfonamido)acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including thiophene derivatives, sulfonamides, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary risks associated with handling compounds structurally similar to this compound include irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed or in contact with the skin.[2][3][4] As a solid, it may form combustible dust concentrations in the air.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles are required for protection against liquid splashes and chemical vapors. A face shield should be worn in situations where splashing or dust generation is likely.[5][6][7] |
| Skin Protection | Chemical-resistant lab coat and disposable nitrile gloves | A lab coat protects clothing and skin from splashes and spills.[7] Disposable nitrile gloves are the minimum requirement, and they should be inspected before use and changed frequently, especially after direct contact.[5][6] For prolonged contact, consider double-gloving or using more robust gloves. |
| Respiratory Protection | NIOSH-approved respirator | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][7][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers.[1]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any potential dust.[1]
-
Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[1]
-
In Solution: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[1]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[1] Treat this compound as potentially hazardous waste.[8]
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.[8]
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.[8]
Step 2: Containerization
-
Solid Waste: Collect the solid compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not empty into drains.[5]
Step 3: Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be near the point of generation and under the control of laboratory personnel.[8]
Step 4: Final Disposal
-
Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[3][11]
-
The recommended method for the disposal of similar compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
